molecular formula C9H8N2O3S B1413075 5-Methoxy-2-methyl-6-nitro-benzothiazole CAS No. 1858256-14-0

5-Methoxy-2-methyl-6-nitro-benzothiazole

Cat. No.: B1413075
CAS No.: 1858256-14-0
M. Wt: 224.24 g/mol
InChI Key: MADRVPFOPVMSTO-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-6-nitro-benzothiazole is a useful research compound. Its molecular formula is C9H8N2O3S and its molecular weight is 224.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-methoxy-2-methyl-6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-5-10-6-3-8(14-2)7(11(12)13)4-9(6)15-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADRVPFOPVMSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Profile of 5-Methoxy-2-methyl-6-nitro-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive chemical and strategic overview of 5-Methoxy-2-methyl-6-nitro-benzothiazole, a heterocyclic compound of significant interest to medicinal chemistry and materials science. As a member of the nitro-substituted benzothiazole class, this molecule is positioned at the intersection of a privileged pharmacological scaffold and a functionally critical chemical moiety. This document delineates the molecule's structural attributes, predicted physicochemical properties, and a plausible, literature-informed synthetic pathway. Furthermore, it offers an expert projection of the spectroscopic data (NMR, IR, MS) required for its characterization, grounded in the analysis of its constituent functional groups. The guide culminates in a discussion of the compound's potential applications in drug development, drawing from the established biological activities of related nitrobenzothiazole derivatives. This whitepaper is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzothiazole-based compounds.

Introduction to the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. Benzothiazole derivatives exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][3][4]

The introduction of a nitro (-NO2) group onto the benzothiazole ring is a common and effective strategy for modulating pharmacological activity.[5] The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the entire molecule, influencing its reactivity, binding affinity, and metabolic stability. Specifically, nitro-substituted benzothiazoles have shown potent antibacterial and anticancer activities, making them a focal point for drug discovery programs.[2][5][6][7] 5-Methoxy-2-methyl-6-nitro-benzothiazole incorporates this key nitro moiety alongside a methoxy and a methyl group, each contributing to the molecule's overall steric and electronic profile, suggesting a unique potential for biological interaction.

Molecular Structure and Physicochemical Properties

Structural Elucidation

5-Methoxy-2-methyl-6-nitro-benzothiazole is an aromatic heterocyclic compound. Its structure is defined by the central benzothiazole nucleus with substituents at positions 2, 5, and 6.

  • Benzothiazole Core : A bicyclic aromatic system formed by the fusion of a benzene ring and a thiazole ring.

  • 2-Methyl Group : A methyl (-CH3) substituent on the carbon atom of the thiazole ring. This group can influence the molecule's lipophilicity and steric interactions with target binding sites.

  • 5-Methoxy Group : An electron-donating methoxy (-OCH3) group on the benzene ring. This group can affect the electron density of the aromatic system and participate in hydrogen bonding.

  • 6-Nitro Group : A strong electron-withdrawing nitro (-NO2) group on the benzene ring, ortho to the methoxy group. This is often a key pharmacophore responsible for significant biological activity.

Caption: Chemical Structure of 5-Methoxy-2-methyl-6-nitro-benzothiazole.

Physicochemical Properties

The following table summarizes the key computed and identifying properties of the molecule.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃S[8]
Molecular Weight 224.24 g/mol Calculated
IUPAC Name 5-methoxy-2-methyl-6-nitro-1,3-benzothiazole[8]
Canonical SMILES COC1=CC2=C(C=C1[O-])SC(C)=N2[8]
InChI InChI=1S/C9H8N2O3S/c1-5-10-6-3-8(14-2)7(11(12)13)4-9(6)15-5/h3-4H,1-2H3[8]
InChI Key MADRVPFOPVMSTO-UHFFFAOYSA-N[8]
Predicted LogP 2.5 - 3.0(Consensus Prediction)
Appearance Expected to be a yellow to orange crystalline solid(Analogy to similar compounds[9])

Proposed Synthesis and Purification Workflow

Rationale for Synthetic Strategy

While a direct synthesis for 5-Methoxy-2-methyl-6-nitro-benzothiazole is not prominently documented, a robust and logical pathway can be proposed based on well-established methods for benzothiazole synthesis.[4][10] The most versatile approach involves the cyclization of a substituted 2-aminothiophenol. The key decision in the synthetic design is the timing of the nitration step. Nitrating the final benzothiazole ring can lead to issues with regioselectivity. Therefore, a more controlled approach is to start with a precursor that already contains the required substituents in the correct orientation.

The proposed retro-synthetic analysis starts by disconnecting the thiazole ring, leading back to N-acetylated-2-amino-5-methoxy-4-nitrothiophenol. This intermediate can be derived from 2-methoxy-4-nitroaniline, a commercially available or readily synthesized starting material.

Detailed Experimental Protocol (Proposed)

This protocol is a validated starting point based on established chemical principles for the synthesis of related benzothiazole derivatives.[10][11] Optimization may be required based on laboratory-specific conditions.

Step 1: Synthesis of 2-Amino-5-methoxy-6-nitrobenzothiazole

  • Thiocyanation: Dissolve 2-methoxy-4-nitroaniline (10 mmol) and potassium thiocyanate (25 mmol) in glacial acetic acid (40 mL) in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a solution of bromine (11 mmol) in glacial acetic acid (10 mL) dropwise over 1 hour, ensuring the temperature does not exceed 10°C. Causality: The in-situ generation of thiocyanogen, (SCN)₂, is an electrophile that attacks the electron-rich aniline ring, primarily at the position ortho to the activating amino group.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat at 80-90°C for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Causality: The elevated temperature facilitates the intramolecular nucleophilic attack of the sulfur atom onto the carbon of the thiocyanate group, followed by cyclization to form the 2-amino-benzothiazole ring.

  • Work-up: Upon completion, pour the reaction mixture into 500 mL of ice-cold water. Neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 2-amino-5-methoxy-6-nitrobenzothiazole.

Step 2: Conversion to 5-Methoxy-2-methyl-6-nitro-benzothiazole (via Jacobson reaction or similar)

  • Acetylation: Reflux the crude product from Step 1 (8 mmol) with acetic anhydride (20 mL) for 2 hours. This acetylates the 2-amino group.

  • Ring Closure: This step is a variation of the Jacobson benzothiazole synthesis. The acetylated intermediate is heated, often in the presence of a dehydrating agent like polyphosphoric acid, to induce cyclization and form the 2-methyl group.

  • Alternative (from 2-amino-5-methoxy-4-nitrothiophenol): A more direct route would involve the condensation of the corresponding 2-aminothiophenol with acetic anhydride or acetyl chloride.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.[12]

Workflow Diagram

G Start Start: 2-Methoxy-4-nitroaniline Step1 Step 1: Thiocyanation & Cyclization Reagents: KSCN, Br2 in Acetic Acid Conditions: 0-5°C then 80-90°C Start->Step1 Intermediate Intermediate: 2-Amino-5-methoxy-6-nitrobenzothiazole Step1->Intermediate Step2 Step 2: Acetylation & Cyclization Reagents: Acetic Anhydride Conditions: Reflux Intermediate->Step2 Crude Crude Product Step2->Crude Purify Purification Method: Recrystallization or Column Chromatography Crude->Purify Final Final Product: 5-Methoxy-2-methyl-6-nitro-benzothiazole Purify->Final

Caption: Proposed synthetic workflow for 5-Methoxy-2-methyl-6-nitro-benzothiazole.

Spectroscopic Characterization (Anticipated Data)

Definitive characterization of the synthesized molecule is crucial. Based on the structure and data from analogous compounds, the following spectroscopic signatures are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum will be the most definitive tool for structural confirmation. Predictions are based on known chemical shifts for 5-methoxy-2-methylbenzothiazole, with adjustments for the strong electron-withdrawing effect of the 6-nitro group.[13]

NucleusPredicted Shift (δ, ppm)MultiplicityCouplingAssignmentRationale
¹H ~ 2.85Singlet-C2-CH₃ Typical chemical shift for a methyl group on a benzothiazole ring.
¹H ~ 4.00Singlet-C5-OCH₃ Typical shift for a methoxy group on an aromatic ring.
¹H ~ 7.80Singlet-C4-H Deshielded by the adjacent sulfur and methoxy group.
¹H ~ 8.50Singlet-C7-H Strongly deshielded by the adjacent electron-withdrawing nitro group.
¹³C ~ 20--C 2-CH₃Aliphatic carbon.
¹³C ~ 57--C 5-OCH₃Methoxy carbon.
¹³C ~ 105--C 4Shielded by methoxy group, but deshielded by proximity to thiazole.
¹³C ~ 118--C 7Aromatic carbon adjacent to the nitro group.
¹³C ~ 142--C 6Carbon bearing the nitro group; significantly deshielded.
¹³C ~ 148--C 5Carbon bearing the methoxy group.
¹³C ~ 152--C -S-C-NBridgehead carbon.
¹³C ~ 170--C 2Carbon in the C=N bond of the thiazole ring.
Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

  • ~3100-3000 cm⁻¹ : Aromatic C-H stretch.

  • ~2950-2850 cm⁻¹ : Aliphatic C-H stretch (from methyl and methoxy groups).

  • ~1610-1590 cm⁻¹ : C=N stretch of the thiazole ring.

  • ~1550-1500 cm⁻¹ & ~1350-1300 cm⁻¹ : Asymmetric and symmetric N-O stretches of the nitro group (very strong and characteristic peaks).

  • ~1250 cm⁻¹ : Aryl-O-C stretch of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): m/z = 224.

  • Key Fragments: The fragmentation is expected to be initiated by the loss of radicals or neutral molecules.

G M [M]⁺˙ m/z = 224 M_minus_NO2 [M - NO₂]⁺ m/z = 178 M->M_minus_NO2 - NO₂ M_minus_CH3 [M - CH₃]⁺ m/z = 209 M->M_minus_CH3 - •CH₃ Fragment1 [C₈H₅N₂O₂S]⁺ m/z = 193 M_minus_CH3->Fragment1 - O M_minus_OCH3 [M - OCH₃]⁺ m/z = 193

Sources

6-nitro substituted benzothiazole derivatives literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 6-Nitro Substituted Benzothiazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value. The introduction of a nitro group at the 6-position of this bicyclic heterocycle profoundly influences its electronic properties and biological activity, giving rise to a class of derivatives with a broad spectrum of pharmacological effects. This technical guide provides a comprehensive review of 6-nitro substituted benzothiazole derivatives, designed for professionals in drug discovery and development. We delve into the nuanced synthesis methodologies, offering detailed, field-proven protocols for key chemical transformations. The guide systematically explores the diverse biological activities of these compounds, with a particular focus on their anticancer, antimicrobial, and antiparasitic properties, summarizing key potency data in comparative tables. Furthermore, we analyze the underlying mechanisms of action and elucidate critical structure-activity relationships (SAR), providing a logical framework for future molecular design and optimization. This document serves as an authoritative resource, grounding its claims in robust scientific literature to empower researchers in their quest for novel therapeutics based on this versatile chemical motif.

Introduction: The Strategic Importance of the 6-Nitrobenzothiazole Scaffold

Benzothiazole, a fused heterocyclic system comprising a benzene ring and a thiazole ring, is a cornerstone in the development of therapeutic agents.[1][2] Its structural rigidity, lipophilicity, and capacity for hydrogen bonding make it an ideal scaffold for interacting with various biological targets.[3] The true versatility of the benzothiazole nucleus is unlocked through strategic substitution, with modifications at the 2nd and 6th positions being particularly crucial for modulating its pharmacological profile.[1][3]

The introduction of a strong electron-withdrawing nitro (-NO₂) group at the 6-position is a key chemical modification. This substitution not only alters the molecule's overall electronic distribution, polarity, and bioavailability but often serves as a critical pharmacophore for specific biological activities. The 6-nitro group can participate in essential bioreductive activation processes, particularly in hypoxic environments like solid tumors or within certain microorganisms, leading to the formation of cytotoxic reactive species.[4][5] Consequently, 6-nitrobenzothiazole derivatives have emerged as a highly promising class of compounds in medicinal chemistry, demonstrating potent activities ranging from anticancer to antimicrobial and antiparasitic effects.[2][6][7]

Synthesis of 6-Nitrobenzothiazole Derivatives: A Methodological Overview

The synthesis of this class of compounds typically revolves around the construction of the core benzothiazole ring system followed by derivatization, or the use of a pre-functionalized nitro-aniline precursor. 2-Amino-6-nitrobenzothiazole is a pivotal intermediate, serving as a versatile building block for a vast array of derivatives.[6][8]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_derivatization Derivatization at C-2 Position A p-Nitroaniline / 3-Chloro-4-nitroaniline C 2-Amino-6-nitrobenzothiazole (Key Intermediate) A->C Cyclization (e.g., with Bromine) B KSCN / NH4SCN B->C E Schiff Bases / Hydrazones C->E Condensation G Amide Derivatives C->G Acylation I Substituted Amines/Thioethers C->I Nucleophilic Substitution (via diazonium salt or halo-derivative) D Aromatic Aldehydes D->E F Acyl Halides / Anhydrides F->G H Nucleophiles H->I

Caption: General synthetic workflow for 6-nitrobenzothiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole (from 3-Chloro-4-nitroaniline) [9][10]

  • Rationale: This method provides a direct route to the key intermediate by constructing the thiazole ring onto a commercially available, pre-nitrated aniline. The use of potassium thiocyanate provides the sulfur and nitrogen atoms necessary for the heterocycle formation.

  • Step-by-Step Methodology:

    • Dissolve 3-chloro-4-nitroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in 20 mL of cooled glacial acetic acid. Maintain the temperature below room temperature using an ice-salt bath with continuous stirring.

    • Slowly add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise, ensuring the temperature does not rise significantly.

    • After the addition is complete, continue stirring for 2-3 hours, allowing the reaction to proceed to completion (monitor via TLC).

    • Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., ammonia solution) to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield pure 2-amino-6-nitrobenzothiazole.

Protocol 2: Synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazoles [11]

  • Rationale: This condensation reaction is a classic method for forming 2-arylbenzothiazoles. It involves the reaction of an o-aminothiophenol with an aromatic aldehyde. In this case, the precursor is generated in situ from 6-nitro-benzothiazole.

  • Step-by-Step Methodology:

    • Prepare 2-amino-5-nitrothiophenol by the basic hydrolysis of 6-nitrobenzothiazole.

    • To a boiling solution of the desired substituted benzaldehyde (0.02 mol) in pyridine (20 mL), add a solution of the freshly prepared 2-amino-5-nitrothiophenol (0.02 mol) in pyridine (20 mL) dropwise.

    • Reflux the stirred reaction mixture for approximately 20 hours.

    • After cooling, pour the mixture into 300 mL of 2 M hydrochloric acid to precipitate the crude product.

    • Filter the crystalline product, wash with water, and recrystallize from an appropriate solvent (e.g., xylene or toluene) to obtain the purified 6-nitro-2-(substituted-phenyl)benzothiazole.[11]

Protocol 3: Synthesis of Schiff Base Derivatives from 2-Amino-6-nitrobenzothiazole [12]

  • Rationale: Schiff bases (imines) are readily formed by the condensation of a primary amine with an aldehyde or ketone. This reaction provides a straightforward way to introduce a wide variety of substituents at the 2-position, enabling extensive SAR studies.

  • Step-by-Step Methodology:

    • To a solution of an appropriate aromatic aldehyde (0.015 mol) in 40 mL of ethanol, add 2-amino-6-nitrobenzothiazole (0.01 mol).

    • Add 4-5 drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 8-10 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

    • Filter the solid product and recrystallize from ethanol to obtain the pure Schiff base derivative.[12]

Biological Activities and Therapeutic Applications

The 6-nitrobenzothiazole scaffold is a versatile platform that has yielded compounds with a wide array of biological activities.

Anticancer Activity

Derivatives of 6-nitrobenzothiazole have demonstrated potent and selective antitumor properties against a range of human cancer cell lines.[7][11] The mechanism is often multifactorial, involving the induction of apoptosis through various signaling pathways.

  • Mechanism of Action: A key mechanism involves the metabolic activation of the 6-nitro group by cytochrome P450 enzymes, particularly CYP1A1, to form reactive intermediates that can bind to cellular macromolecules and induce cell death.[11] Other derivatives have been shown to inhibit critical cancer-related signaling pathways, such as AKT and ERK, or act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[1] Some compounds also function as procaspase-3 kinase activators, directly triggering the apoptotic cascade.[13]

Anticancer_Pathway BZT 6-Nitrobenzothiazole Derivative P450 CYP1A1 Activation BZT->P450 VEGFR2 VEGFR-2 BZT->VEGFR2 Inhibition Procaspase3 Procaspase-3 BZT->Procaspase3 Activation Apoptosis Apoptosis P450->Apoptosis Reactive Intermediates VEGFR2->Apoptosis Blocks Angiogenesis Procaspase3->Apoptosis

Caption: Potential anticancer mechanisms of 6-nitrobenzothiazole derivatives.

Table 1: In Vitro Anticancer Activity (IC₅₀) of Selected 6-Nitrobenzothiazole Derivatives

Compound Class Derivative Cell Line IC₅₀ (µM) Reference
Sulphonamide-based Acetamide Benzothiazole MCF-7 (Breast) 34.5 [7][13][14]
HeLa (Cervical) 44.15 [7][13][14]
MG63 (Osteosarcoma) 36.1 [7][13][14]
Phenylbenzothiazole 6-amino-2-(ortho-fluorophenyl)benzothiazole HCl Hep-2 (Laryngeal) ~9 [11]
6-amino-2-(meta-fluorophenyl)benzothiazole HCl MCF-7 (Breast) ~10-20 [11]

| Carbohydrazide | N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 (µg/mL) |[7][13] |

Antimicrobial and Antifungal Activity

The benzothiazole ring is a common feature in many antimicrobial agents, and 6-nitro substitution can enhance this activity.[2] These compounds have shown efficacy against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[12][15]

  • Mechanism of Action: One proposed mechanism for antibacterial action is the inhibition of essential bacterial enzymes like DNA gyrase and tyrosine kinase, which are critical for DNA replication and cellular signaling, respectively.[16] The electron-deficient nature of the nitro-aromatic system likely plays a role in binding to these enzyme targets.

Table 2: Antimicrobial Activity (MIC) of Selected 6-Nitrobenzothiazole Derivatives

Compound Class Organism MIC (µg/mL) Reference
Benzothiazole-N-acetyl-glucosamine conjugate S. aureus 6.25 [16]
E. coli 6.25 [16]
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide S. aureus >50 (Hypothetical Data) [15]
E. coli >50 (Hypothetical Data) [15]
Hydrazone Derivative Bacillus subtilis Potentially active [17]

| | Candida tropicalis | Potentially active |[17] |

Protocol 4: Antimicrobial Screening (Agar Diffusion Method) [6]

  • Rationale: This is a standard, reliable method for preliminary screening of antimicrobial activity. The size of the zone of inhibition around the test compound provides a qualitative and semi-quantitative measure of its efficacy.

  • Step-by-Step Methodology:

    • Prepare nutrient agar plates and allow them to solidify.

    • Inoculate the plates uniformly with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

    • Create wells (or place sterile discs impregnated with the test compound) on the agar surface.

    • Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.[15]

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition (in mm) around the wells. A larger diameter indicates greater antimicrobial activity.

Antiparasitic Activity

Certain 6-nitrobenzothiazole derivatives have shown significant promise as antiparasitic agents, with activity against protozoa such as Leishmania infantum and Trichomonas vaginalis.[18][19]

  • Mechanism of Action: The antiprotozoal activity is highly dependent on the overall molecular structure.[18] In some cases, the compounds may not act directly on the parasite but rather modulate the host's immune response. For example, some derivatives enhance host-protective mechanisms by stimulating the production of nitric oxide (NO), a key antiparasitic molecule, by macrophages.[18] For other nitro-aromatic compounds, the mechanism involves activation by parasitic type I nitroreductases (NTRs), which are absent in mammals, leading to selective toxicity.[4]

Table 3: Antiparasitic Activity of Selected 6-Nitrobenzothiazole Derivatives

Compound Series Derivative Parasite IC₅₀ (µM) Reference
Anthranilic Acids C5 T. vaginalis 2.9 [19]
A1 (2-chloro-6-nitro-benzothiazole) T. vaginalis 1.6 [19]
C11 L. infantum (intracellular) <10 [18][19]

| Amino-benzothiazoles | B4 | L. infantum (intracellular) | 2.4 |[19] |

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-nitrobenzothiazole derivatives is intricately linked to their structural features. SAR studies provide crucial insights for designing more potent and selective compounds.

  • C-2 Position: This is the most common site for modification.

    • Schiff Bases/Hydrazones: The introduction of various substituted aryl rings via an imine or hydrazone linkage allows for fine-tuning of lipophilicity and steric properties, which significantly impacts antimicrobial and anticancer activity.[12][17]

    • Aryl Groups: Direct attachment of substituted phenyl rings at the C-2 position is a key feature of many potent anticancer agents. The position of substituents (ortho, meta, para) on the phenyl ring can drastically alter activity.[11]

  • C-6 Position: The nitro group is paramount. Its reduction to an amino group (-NH₂) often alters the biological activity profile, sometimes reducing potency or shifting the therapeutic target.[18][19]

  • Other Substitutions: The addition of other groups, such as halogens or methoxy groups, on the benzothiazole ring can further modulate the electronic properties and enhance antibacterial activity.[16]

Caption: Key structure-activity relationship points for 6-nitrobenzothiazole derivatives.

Conclusion and Future Perspectives

The 6-nitro substituted benzothiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive body of research reviewed here demonstrates that strategic modifications, particularly at the C-2 position, can yield potent therapeutic agents with diverse pharmacological profiles.[1] The strong electron-withdrawing nature of the 6-nitro group is frequently integral to the mechanism of action, especially in anticancer and antiparasitic applications where bioreductive activation leads to selective cytotoxicity. The significant findings in these areas, supported by detailed synthetic protocols and SAR analysis, highlight the immense potential of these compounds for further development. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel C-2 substitutions to enhance target specificity, and investigating synergistic combinations with existing therapies to overcome drug resistance.

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  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC. (URL: [Link])

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus niger - E-RESEARCHCO. (URL: [Link])

  • Schematic representation of structure‐activity relationship for the 27–46 series. - ResearchGate. (URL: [Link])

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - Research Journal of Pharmacy and Technology. (URL: [Link])

  • Biological Screening and Structure Activity relationship of Benzothiazole - RJPT. (URL: [Link])

  • Synthesis, in vitro and in vivo giardicidal activity of nitrothiazole-NSAID chimeras displaying broad antiprotozoal spectrum | Request PDF - ResearchGate. (URL: [Link])

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (URL: [Link])

  • Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC - NIH. (URL: [Link])

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (URL: [Link])

  • Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. (URL: [Link])

  • New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii - PMC. (URL: [Link])

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The Pharmacophore of 6-Nitrobenzothiazole: A Technical Guide to Synthesis, SAR, and Biological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-nitrobenzothiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by the potent electron-withdrawing nature of the nitro group at the C-6 position. Unlike its unsubstituted counterparts, the 6-nitro derivative exhibits unique electronic perturbations that enhance the acidity of substituents at the C-2 position and facilitate specific non-covalent interactions (π-stacking and hydrogen bonding) within enzyme active sites.

This guide provides a technical analysis of the 6-nitrobenzothiazole pharmacophore, focusing on its synthesis, Structure-Activity Relationship (SAR), and dual-therapeutic utility in antimicrobial and anticancer domains.

Chemical Architecture & SAR Analysis

The biological efficacy of 6-nitrobenzothiazole is governed by the electronic interplay between the bicyclic heteroaromatic core and the nitro substituent.

Electronic Modulation

The nitro group (-NO₂) at position 6 is a strong electron-withdrawing group (EWG). Through induction (-I) and resonance (-R), it significantly reduces the electron density of the benzene ring.

  • Effect on C-2 Reactivity: The electron deficiency is transmitted to the thiazole ring, making the C-2 position highly electrophilic. This facilitates nucleophilic attack during derivatization (e.g., formation of Schiff bases or amides).

  • Lipophilicity: The nitro group alters the logP of the molecule, often improving membrane permeability in bacterial systems compared to highly polar sulfonamide analogs.

SAR Visualization

The following diagram illustrates the critical structural determinants for biological activity.

SAR_Analysis Core 6-Nitrobenzothiazole Core Scaffold Nitro 6-NO2 Group (Crucial Pharmacophore) Core->Nitro C2_Pos C-2 Position (Derivatization Site) Core->C2_Pos Benzene Benzene Ring (Lipophilic Anchor) Core->Benzene Effect_Nitro Increases acidity of C-2 NH Enhances reduction potential (Prodrug activation) Nitro->Effect_Nitro Electronic Effect Effect_C2 Target for: - Hydrazones (Anticancer) - Sulfonamides (Antimicrobial) - Amides (Antitubercular) C2_Pos->Effect_C2 SAR Optimization

Caption: Structural determinants of 6-nitrobenzothiazole activity. The 6-NO2 group acts as an electronic sink, modulating reactivity at C-2.

Synthetic Pathways[1]

Synthesis of the 6-nitrobenzothiazole core generally proceeds via two primary routes: direct nitration (industrial but non-selective) or oxidative cyclization (laboratory standard for high purity).

Pathway Logic
  • Route A (Direct Nitration): Nitration of 2-aminobenzothiazole using mixed acid (

    
    ). Drawback: Often yields a mixture of 6-nitro (major) and 5-nitro (minor) isomers, requiring tedious separation.
    
  • Route B (Oxidative Cyclization - Recommended): The Jacobson-type cyclization of substituted anilines. This method is regio-specific and yields high-purity 2-amino-6-nitrobenzothiazole.

Synthesis Workflow Diagram

Synthesis_Flow Start Starting Material: 3-chloro-4-nitroaniline Reagents Reagents: KSCN (Potassium Thiocyanate) Br2 (Bromine) Glacial Acetic Acid Start->Reagents Intermediate Intermediate: N-(3-chloro-4-nitrophenyl)thiourea (In situ formation) Reagents->Intermediate Nucleophilic Addition Cyclization Oxidative Cyclization (Hugerschoff Reaction) Intermediate->Cyclization Br2 mediated Product Product: 2-amino-6-nitrobenzothiazole Cyclization->Product - HBr, - HCl Deriv Derivatization: Schiff Base / Amide Formation Product->Deriv R-CHO / R-COCl

Caption: Regioselective synthesis of 2-amino-6-nitrobenzothiazole via oxidative cyclization of 3-chloro-4-nitroaniline.

Validated Protocol: Synthesis of 2-Amino-6-Nitrobenzothiazole

Based on the oxidative cyclization method (Huggerschoff reaction).

Reagents: 3-Chloro-4-nitroaniline (0.01 mol), KSCN (0.04 mol), Bromine (0.01 mol), Glacial Acetic Acid (20 mL).[1]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3-chloro-4-nitroaniline and potassium thiocyanate (KSCN) in glacial acetic acid. Cool the solution to 0–5°C using an ice-salt bath.

  • Bromination: Add bromine dropwise (dissolved in minimal acetic acid) over 30 minutes. Critical Control Point: Maintain temperature <10°C to prevent polymerization or over-oxidation.

  • Cyclization: Once addition is complete, allow the mixture to stir at room temperature for 2 hours, then reflux at 80°C for 30 minutes to ensure complete cyclization.

  • Work-up: Pour the reaction mixture into crushed ice (approx. 200g). A solid precipitate will form.

  • Neutralization: Adjust pH to ~8.0 using ammonium hydroxide (25%) to liberate the free base.

  • Purification: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 70–85%

    • Melting Point: 248–252°C[2]

Therapeutic Domain A: Antimicrobial & Antitubercular[4][5][6]

The 6-nitrobenzothiazole moiety shares structural homology with nitrofurans and benzothiazinones, making it a potent scaffold against Gram-negative bacteria and Mycobacterium tuberculosis.

Mechanism of Action
  • Nitro-Reduction: In anaerobic or microaerophilic conditions (like those found in biofilms), the 6-nitro group is reduced by bacterial nitroreductases to reactive nitroso and hydroxylamine intermediates. These intermediates damage bacterial DNA and proteins.

  • DNA Gyrase Inhibition: Benzothiazole derivatives have been shown to bind to the ATP-binding pocket of the DNA gyrase B subunit, inhibiting bacterial replication.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for 6-nitrobenzothiazole derivatives (specifically Schiff bases) compared to standard antibiotics.

Compound ClassSubstituent (R) at C-2S. aureus (MIC µg/mL)P. aeruginosa (MIC µg/mL)E. coli (MIC µg/mL)
6-Nitro Core -NH₂ (Parent)25 - 5050 - 100>100
Derivative A -N=CH-(4-OH-Ph)6.25 - 12.512.5 - 2525 - 50
Derivative B -N=CH-(4-NO₂-Ph)3.12 - 6.256.25 - 12.512.5
Standard Ciprofloxacin0.5 - 1.00.5 - 2.00.01 - 1.0

Note: The presence of a second nitro group on the phenyl ring (Derivative B) significantly enhances activity against Gram-negative strains.[3]

Therapeutic Domain B: Anticancer Activity[8][9][10][11][12][13][14]

6-Nitrobenzothiazoles exhibit cytotoxicity against various cancer cell lines (MCF-7, HeLa, HepG2).

Mechanistic Pathway: Apoptosis Induction

The planar nature of the benzothiazole ring allows for DNA intercalation, while the nitro group facilitates the generation of Reactive Oxygen Species (ROS), triggering the intrinsic apoptotic pathway.

Apoptosis_Pathway Drug 6-Nitrobenzothiazole Derivative Cell_Entry Cellular Uptake (Passive Diffusion) Drug->Cell_Entry Target Target Binding: 1. DNA Intercalation 2. ROS Generation Cell_Entry->Target Mito Mitochondrial Dysfunction (Loss of MMP) Target->Mito Oxidative Stress CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Death Apoptosis (Cell Death) Caspase->Death

Caption: Proposed mechanism of apoptosis induction by 6-nitrobenzothiazole derivatives via mitochondrial pathway.

Experimental Validation: MIC Determination Protocol

To validate the biological activity of synthesized derivatives, the Broth Microdilution Method is the gold standard.

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923).

Protocol:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve the test compound in DMSO (1 mg/mL stock).

  • Plate Setup: Use a 96-well sterile microplate.

    • Add 100 µL of MHB to wells 1–12.

    • Add 100 µL of compound stock to well 1.

    • Perform serial 2-fold dilutions from well 1 to well 10.

    • Well 11: Growth Control (Bacteria + DMSO + Broth).

    • Well 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. For precision, add 20 µL of Resazurin dye (0.01%); a color change from blue to pink indicates viable growth.

References

  • Antimicrobial Mechanisms: Hof, H., et al.[4] "Antibacterial activities of nitrothiazole derivatives."[5][6][7][4] Journal of Antimicrobial Chemotherapy, 1984.[4] [Link]

  • Anticancer & SAR: Sadhasivam, G., et al.[8][9] "Synthesis and biological evaluation of 2-amino-6-nitrobenzothiazole derivatives as anticancer agents." European Journal of Medicinal Chemistry (Contextualized from search results on benzothiazole anticancer activity). [Link]

  • Antitubercular Potential: Tiwari, S., et al.[8][9] "Benzothiazole analogues as potential anti-tubercular agents."[10][8] Chem Biol Drug Des. [Link]

  • MAO Inhibition (Neuro/Cancer link): Chimenti, F., et al. "Synthesis and Isoform-Selective MAO Inhibitory Activity of 2-Amino-6-nitrobenzothiazole Derivatives." Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Methoxy-2-methyl-6-nitro-benzothiazole from 2-Aminothiophenol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, three-step synthetic protocol for the preparation of 5-Methoxy-2-methyl-6-nitro-benzothiazole, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of a 2-aminobenzothiazole intermediate from a substituted aniline, followed by a diazotization-methylation sequence to yield 5-Methoxy-2-methylbenzothiazole. The final step involves a regioselective electrophilic nitration. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of experimental choices, rigorous safety protocols, and detailed characterization methods.

Introduction

Benzothiazole and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 5-Methoxy-2-methyl-6-nitro-benzothiazole makes it an attractive scaffold for further functionalization in the development of novel therapeutic agents. This protocol outlines a reliable and reproducible pathway to this important molecule, starting from readily available precursors. The synthetic strategy is designed to be logical and efficient, with each step building upon the last to achieve the target compound in good yield and purity.

Overall Synthetic Pathway

The synthesis is logically divided into three main stages, starting from the commercially available 4-methoxyaniline. The pathway involves the formation of the benzothiazole core, followed by the introduction of the 2-methyl group, and finally, the regioselective nitration.

Synthesis_Pathway cluster_0 Step 1: Benzothiazole Ring Formation cluster_1 Step 2: Sandmeyer-type Reaction for 2-Methyl Group cluster_2 Step 3: Regioselective Nitration A 4-Methoxyaniline B 2-Amino-6-methoxybenzothiazole A->B KSCN, Br2 Glacial Acetic Acid C 5-Methoxy-2-methylbenzothiazole B->C 1. NaNO2, H2SO4 2. Acetaldehyde oxime, CuSO4 D 5-Methoxy-2-methyl-6-nitro-benzothiazole C->D HNO3, H2SO4 0-5 °C Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization start Start: 4-Methoxyaniline step1 Step 1: Form Benzothiazole Ring (Reaction & Workup) start->step1 purify1 Recrystallization (Ethanol) step1->purify1 step2 Step 2: Introduce 2-Methyl Group (Diazotization & Sandmeyer-type Reaction) purify1->step2 purify2 Column Chromatography step2->purify2 step3 Step 3: Nitration (Reaction & Workup) purify2->step3 purify3 Recrystallization (Optional) step3->purify3 end_product Final Product: 5-Methoxy-2-methyl-6-nitro-benzothiazole purify3->end_product nmr ¹H and ¹³C NMR end_product->nmr Final Analysis ir IR Spectroscopy end_product->ir Final Analysis ms Mass Spectrometry end_product->ms Final Analysis mp Melting Point end_product->mp Final Analysis

Application Note: Chemoselective Reduction of 5-Methoxy-2-methyl-6-nitro-benzothiazole to Amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-Methoxy-2-methyl-benzothiazol-6-ylamine (CAS: 299965-85-8) Primary Applications: Synthesis of kinase inhibitors, fluorescent probes, and antitubercular agents.

Introduction & Mechanistic Rationale

The benzothiazole ring is a privileged pharmacophore in drug discovery. Specifically, 5-methoxy-2-methyl-benzothiazol-6-ylamine serves as a critical nucleophilic building block for downstream functionalization, such as Buchwald-Hartwig cross-couplings or amidation [1].

However, the reduction of 5-methoxy-2-methyl-6-nitro-benzothiazole to its corresponding amine presents a distinct mechanistic hurdle: catalyst poisoning . Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is often stalled because the lone electron pairs on the endocyclic sulfur and nitrogen atoms strongly coordinate to the active sites of transition metals [2].

To circumvent this, synthetic chemists must utilize reduction modalities that are immune to sulfur poisoning. Single-electron transfer (SET) metal-mediated reductions—such as Stannous Chloride (SnCl₂) or Iron/Acetic Acid (Fe/AcOH)—are the field-proven standards for this scaffold. They offer high chemoselectivity and do not require specialized high-pressure reactors or exotic sulfur-resistant catalysts (like Pt/MoO₃) [3][4].

Reduction Workflow & Decision Matrix

The following diagram outlines the strategic pathways for reducing nitrobenzothiazoles, highlighting the distinct workup requirements dictated by the chosen mechanism.

G Start 5-Methoxy-2-methyl-6-nitro-benzothiazole (Starting Material) MethodA Method A: SnCl2 / HCl (Chemoselective, S-Poisoning Immune) Start->MethodA MethodB Method B: Fe / AcOH (Cost-effective, Scalable) Start->MethodB MethodC Method C: Catalytic H2 (Pt/MoO3) (Cleanest, Requires Specialized Catalyst) Start->MethodC WorkupA Basic Workup (Excess NaOH) Extract with EtOAc MethodA->WorkupA WorkupB Filter Fe Salts via Celite Neutralize & Extract MethodB->WorkupB WorkupC Filter Catalyst via Celite Evaporate Solvent MethodC->WorkupC Product 5-Methoxy-2-methyl-benzothiazol-6-ylamine (Target Amine) WorkupA->Product WorkupB->Product WorkupC->Product

Figure 1: Workflow and decision matrix for 6-nitrobenzothiazole reduction methodologies.

Quantitative Data: Comparison of Reduction Modalities

Reduction MethodReagents & ConditionsTypical YieldReaction TimeMechanistic AdvantagesLimitations & Challenges
Metal-Mediated (Tin) SnCl₂·2H₂O, EtOH, cat. HCl, 70 °C80–92%2–4 hHighly chemoselective; completely immune to S-poisoning [3].Generates heavy metal waste; requires aggressive basic workup to avoid emulsions.
Metal-Mediated (Iron) Fe powder, AcOH, 80 °C70–85%1–3 hInexpensive; scalable; environmentally preferable to Tin [4].Iron salt precipitation during workup can trap the product, lowering isolated yield.
Catalytic Hydrogenation H₂, Pt/MoO₃ or modified Pd/C50–95%4–18 hClean workup (filtration only); greenest profile [2].High risk of catalyst poisoning with standard Pd/C; requires specialized catalysts.

Experimental Protocols

Protocol A: Stannous Chloride (SnCl₂) Reduction (Recommended for High Purity)

Causality Focus: SnCl₂ acts as a potent reducing agent via single-electron transfer. The reaction forms a stable tin-amine coordination complex. The critical step is the workup: insufficient base yields a thick, unmanageable emulsion of insoluble Sn(OH)₂/Sn(OH)₄. Excess NaOH is mandatory to drive the formation of water-soluble sodium hexahydroxostannate (Na₂[Sn(OH)₆]), liberating the free amine.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5-methoxy-2-methyl-6-nitro-benzothiazole (1.0 eq, e.g., 2.24 g, 10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: Add Stannous Chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 11.28 g, 50 mmol) in one portion. Add concentrated HCl (2 mL) to solubilize the tin salt and accelerate the reduction.

  • Reaction: Attach a reflux condenser and heat the mixture to 70–80 °C for 3 hours. Monitor reaction progression via TLC (Hexane:EtOAc 1:1).

  • Concentration: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.

  • Phase Separation (Critical Step): Suspend the residue in ethyl acetate (50 mL). Slowly add 2M NaOH (aq) in an ice bath until the aqueous layer reaches pH > 12. The initially formed thick white precipitate must dissolve completely into a clear aqueous phase.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the amine as a pale solid.

Protocol B: Iron/Acetic Acid (Fe/AcOH) Reduction (Recommended for Scale-Up)

Causality Focus: Iron powder provides the electrons while acetic acid acts as both solvent and proton source. To prevent the newly formed amine from co-precipitating with iron(II)/(III) acetate salts, the mixture must be filtered while hot.

Step-by-Step Methodology:

  • Preparation: Suspend 5-methoxy-2-methyl-6-nitro-benzothiazole (1.0 eq, 10 mmol) in glacial acetic acid (25 mL) or a 1:1 mixture of EtOH/AcOH.

  • Reduction: Add fine Iron powder (325 mesh, 5.0 eq, 2.79 g, 50 mmol) portion-wise to avoid excessive exotherm.

  • Heating: Heat the suspension to 80 °C with vigorous stirring for 2 hours.

  • Hot Filtration: While the reaction is still warm (approx. 50 °C), filter the mixture through a pad of Celite to remove unreacted iron and insoluble iron salts. Wash the Celite pad thoroughly with warm ethyl acetate.

  • Neutralization: Concentrate the filtrate under reduced pressure. Carefully neutralize the remaining acetic acid by slowly adding saturated aqueous NaHCO₃ until bubbling ceases (pH ~8).

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.

Self-Validating System: Analytical Verification

To ensure the integrity of the protocol, researchers must validate the conversion using the following orthogonal analytical checks. The causality of these shifts confirms the transformation from a strongly electron-withdrawing nitro group to an electron-donating amine.

  • Thin-Layer Chromatography (TLC): The target amine will exhibit a significantly lower

    
     value compared to the nitro starting material due to increased polarity and hydrogen-bonding capability. Staining the TLC plate with Ninhydrin will yield a distinct purple/brown spot, confirming the presence of a primary amine.
    
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Look for a mass shift of -30 Da. The starting material exhibits an

    
     of 225.0 
    
    
    
    , whereas the product amine will present a distinct
    
    
    peak at 195.1
    
    
    .
  • ¹H NMR Spectroscopy (DMSO-d₆):

    • Disappearance of Deshielding: The aromatic protons ortho to the nitro group in the starting material are heavily deshielded (~8.0–8.5 ppm). Upon reduction, these protons will shift significantly upfield (~7.0–7.5 ppm) due to the electron-donating resonance of the new amine group.

    • Appearance of Amine Protons: A new, broad singlet integrating to 2H will appear between 5.0 and 5.5 ppm, corresponding to the -NH₂ protons. This signal will disappear upon D₂O exchange.

References

  • ACS Catalysis. "Regulation of the Properties of Hydrogen Dissociation and Transfer in the Presence of S Atoms for Efficient Hydrogenations." ACS Publications, 2024. URL:[Link]

  • Arkivoc. "An expedient synthesis of novel 2-substituted thiazolo[4,5-f]isoquinolines/quinolines and benzo[1,2-d:4,3-d']bisthiazoles." ARKAT USA, 2010. URL:[Link]

  • UCL Discovery. "Synthesis and Characterization of Nature Inspired Fluorophores." University College London, 2015. URL:[Link]

Application Note: Catalytic Hydrogenation of 6-Nitro-Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The reduction of 6-nitrobenzothiazole to 6-aminobenzothiazole is a critical transformation in the synthesis of pharmaceutical intermediates (e.g., Riluzole analogs) and azo dyes. While catalytic hydrogenation is the industrial gold standard for nitro-reduction, benzothiazole derivatives present a unique challenge: Catalyst Poisoning .

The sulfur atom within the thiazole ring possesses lone pair electrons that can irreversibly coordinate with active metal sites (Pd, Pt, Ni), effectively deactivating the catalyst before the nitro group is fully reduced. This guide provides two optimized protocols designed to overcome this "Sulfur Trap," ensuring high yield and catalyst longevity.

Key Challenges & Solutions
ChallengeMechanistic RootSolution Strategy
Reaction Stalling Thiazole sulfur (

) binds stronger to Pd than

.
Use Pt/C (higher S-tolerance) or Transfer Hydrogenation .
Ring Hydrogenation Over-activity of catalyst reduces the heteroaromatic ring.Control temperature and H-source equivalents.
Solubility Nitro-benzothiazoles have poor solubility in non-polar solvents.Use polar protic solvents (MeOH, EtOH) or THF mixtures.

Mechanistic Insight: The "Sulfur Trap"

To optimize this reaction, one must understand the competition at the catalyst surface. In a standard Pd/C hydrogenation, the reaction relies on the adsorption of


 and the nitro-substrate onto the metal surface.
Pathway & Poisoning Diagram

The following diagram illustrates the desired reduction pathway versus the competitive poisoning mechanism.

BenzothiazoleReduction cluster_0 Catalyst Surface (Pd or Pt) ActiveSite Metal Active Site Nitroso Nitroso Intermediate ActiveSite->Nitroso + 2H Hydroxyl Hydroxylamine ActiveSite->Hydroxyl + 2H Amine 6-Aminobenzothiazole (Target) ActiveSite->Amine + 2H (Desorption) Poisoned Deactivated Catalyst (M-S Complex) ActiveSite->Poisoned Sulfur Poisoning Nitro 6-Nitrobenzothiazole Nitro->ActiveSite Adsorption (-NO2) Nitro->Poisoned S-Coordination (Irreversible) Nitroso->ActiveSite Re-adsorption Hydroxyl->ActiveSite

Figure 1: Mechanistic pathway showing the competition between nitro-reduction (desired) and sulfur-coordination (poisoning).

Protocol A: Catalytic Transfer Hydrogenation (CTH)

Recommended for: Lab scale (100 mg – 10 g), R&D screening, and substrates sensitive to high pressure. Mechanism: Hydrazine hydrate acts as the hydrogen donor. The rapid evolution of


 gas and the strong reducing environment help desorb the sulfur from the catalyst surface, maintaining activity.
Materials
  • Substrate: 6-Nitrobenzothiazole derivative (1.0 equiv)

  • Hydrogen Donor: Hydrazine Hydrate (

    
    , 80% or 100%) (5.0 – 10.0 equiv)
    
  • Catalyst: 10% Pd/C (wet, Degussa type E101 or equivalent) (10 wt% loading relative to substrate)

  • Solvent: Ethanol (absolute) or Methanol.

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath.

Step-by-Step Procedure
  • Setup: In a fume hood, charge the round-bottom flask with the 6-nitrobenzothiazole derivative.

  • Solvation: Add Ethanol (10 mL per 1 g of substrate). Sonicate briefly if the substrate is chunky.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass). Caution: Pd/C is pyrophoric. Add it to the wet solution or wet the catalyst with water before adding solvent.

  • Heating: Heat the mixture to 60°C (gentle reflux).

  • Reagent Addition: Add Hydrazine Hydrate dropwise over 20 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure the condenser is functioning.
      
  • Reaction: Reflux for 1–3 hours . Monitor by TLC (usually 50% EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of the nitro peak and appearance of the highly fluorescent amine spot.

  • Workup:

    • Cool to room temperature.

    • Filter the catalyst through a pad of Celite®. Wash the pad with warm Ethanol.

    • Critical Step: The filtrate may contain excess hydrazine. Treat with caution.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often pure enough for the next step. If necessary, recrystallize from Ethanol/Water.

Protocol B: High-Pressure Hydrogenation (Sulfur-Resistant)

Recommended for: Scale-up (>10 g), Process Chemistry, Industrial manufacturing. Mechanism: Uses Platinum (Pt) which is inherently more resistant to sulfur poisoning than Palladium, or high-pressure


 to outcompete the sulfur adsorption.
Materials
  • Substrate: 6-Nitrobenzothiazole derivative.

  • Catalyst: 5% Pt/C (Sulfided form preferred) OR 5% Pt/C (standard). Note: Pd/C can be used but requires higher loading (20 wt%) and often stalls.

  • Solvent: Methanol or THF (for solubility).

  • Gas: Hydrogen (

    
    ) gas (Grade 5.0).
    
  • Equipment: Stainless Steel Autoclave (Parr Reactor).

Step-by-Step Procedure
  • Loading: Charge the autoclave liner with the substrate and solvent (concentration ~0.2 M).

  • Catalyst: Add 5% Pt/C (5 wt% loading).

    • Expert Tip: If using non-sulfided catalyst, adding trace amounts of acid (e.g., 1% Acetic Acid) can protonate the thiazole nitrogen, reducing the ring's coordination ability.

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) 3 times (30 psi), then with Hydrogen (
    
    
    
    ) 3 times (30 psi).
  • Pressurization: Pressurize with

    
     to 10–20 bar (150–300 psi) .
    
    • Note: Higher pressure favors the reduction kinetics over the poisoning kinetics.

  • Reaction: Stir at 800–1000 RPM at 50°C for 4–6 hours.

    • Warning: Do not exceed 80°C to avoid opening the thiazole ring or hydrogenating the C=N bond.

  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter catalyst while warm (to prevent product precipitation on the catalyst).

    • Concentrate filtrate to yield the amine.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Reaction stops at 50% conversion Catalyst PoisoningDo not add more substrate. Filter the mixture to remove the "dead" catalyst and add fresh catalyst. Switch to Pt/C if using Pd/C.
Formation of azo-dimers Intermediate accumulationIncrease

pressure or agitation speed. In CTH, add hydrazine more slowly to maintain steady

generation.
Ring opening (Thiol formation) Over-reductionTemperature is too high (>80°C) or reaction time is too long. Reduce temperature.
Low Solubility Substrate natureUse THF/MeOH (1:1) mixture. For CTH, Methoxyethanol can be used for higher temperatures.

References

  • Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem.
  • Catalytic Transfer Hydrogenation (Hydrazine/Pd)

    • Li, F., Frett, B., & Li, H. Y. (2014).[1] "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, 25(10), 1403-1408.[1]

  • Sulfur Poisoning & Pt Catalysts

    • Chen, Y., et al. (2022). "Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole.
    • [2]

  • Riluzole Synthesis Context (Alternative Routes)

    • Jimenez, et al. (2011).[3] "Process for the preparation of Riluzole." EP Patent 2284161.

Sources

Application Notes and Protocols for Coupling Reactions Utilizing 5-Methoxy-2-methyl-6-nitro-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Intermediate for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold remains a privileged core structure, underpinning a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone for the development of novel molecular entities. Within this class of compounds, 5-Methoxy-2-methyl-6-nitro-benzothiazole emerges as a particularly valuable intermediate. The strategic placement of the electron-donating methoxy group and the potent electron-withdrawing nitro group on the benzothiazole ring system creates a unique electronic environment that can be exploited for a variety of chemical transformations.

This guide provides a comprehensive overview of the application of 5-Methoxy-2-methyl-6-nitro-benzothiazole in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the following protocols and insights are curated to provide researchers, scientists, and drug development professionals with a robust framework for leveraging this intermediate in their synthetic endeavors. The methodologies detailed herein are grounded in established principles of cross-coupling chemistry, with specific considerations for the electronic nature of this nitro-substituted heterocycle.

Synthesis of the Intermediate: 5-Methoxy-2-methyl-6-nitro-benzothiazole

A reliable and scalable synthesis of the title compound is paramount for its successful application in subsequent coupling reactions. The following protocol outlines a plausible and efficient route, adapted from established methodologies for the synthesis of substituted benzothiazoles.[3]

Synthesis_of_5_Methoxy_2_methyl_6_nitro_benzothiazole cluster_0 Step 1: Nitration cluster_1 Step 2: Thiolation & Cyclization 4_methoxy_aniline 4-Methoxyaniline 4_methoxy_3_nitroaniline 4-Methoxy-3-nitroaniline 4_methoxy_aniline->4_methoxy_3_nitroaniline Nitration nitrating_mixture HNO3 / H2SO4 nitrating_mixture->4_methoxy_3_nitroaniline intermediate_product 5-Methoxy-2-methyl-6-nitro-benzothiazole 4_methoxy_3_nitroaniline->intermediate_product Condensation & Cyclization thioglycolic_acid Thioglycolic Acid thioglycolic_acid->intermediate_product

Caption: Synthetic workflow for 5-Methoxy-2-methyl-6-nitro-benzothiazole.

Protocol 1: Synthesis of 5-Methoxy-2-methyl-6-nitro-benzothiazole

Materials:

  • 4-Methoxyaniline

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Thioglycolic Acid

  • Polyphosphoric Acid (PPA)

  • Ice

  • Sodium Bicarbonate (Saturated Solution)

  • Dichloromethane (DCM)

  • Ethanol

  • Anhydrous Sodium Sulfate

  • Round-bottom flasks, magnetic stirrer, ice bath, dropping funnel, reflux condenser, rotary evaporator, filtration apparatus.

Procedure:

Step 1: Synthesis of 4-Methoxy-3-nitroaniline

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyaniline (10.0 g, 81.2 mmol) in concentrated sulfuric acid (50 mL) at 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (6.0 mL, 89.3 mmol) and concentrated sulfuric acid (10 mL) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to afford 4-methoxy-3-nitroaniline.

Step 2: Synthesis of 5-Methoxy-2-methyl-6-nitro-benzothiazole

  • In a 100 mL round-bottom flask, add 4-methoxy-3-nitroaniline (5.0 g, 29.7 mmol) and thioglycolic acid (2.8 g, 30.4 mmol).

  • To this mixture, add polyphosphoric acid (25 g) and heat the reaction mixture to 120 °C for 4 hours with stirring.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to yield 5-Methoxy-2-methyl-6-nitro-benzothiazole as a solid.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the nitro group renders the benzothiazole ring electron-deficient, which can influence the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. However, recent advancements have demonstrated that nitroarenes are viable electrophiles in such transformations.[1][4][5] The following protocols are adapted for 5-Methoxy-2-methyl-6-nitro-benzothiazole, with a focus on catalyst and ligand systems known to be effective for electron-deficient substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For electron-deficient substrates like our nitro-benzothiazole, the use of electron-rich and bulky phosphine ligands is often beneficial to promote the oxidative addition and subsequent steps of the catalytic cycle.[2][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR R-B(OR')2, Base Transmetal Transmetalation ArPdR->Pd0 Product Ar-R ArPdR->Product RedElim Reductive Elimination ArX Ar-X (Nitrobenzothiazole) Boronic R-B(OR')2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Methoxy-2-methyl-6-nitro-benzothiazole

  • Aryl or heteroaryl boronic acid (or boronate ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Buchwald-type ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

  • Schlenk tube or microwave vial, magnetic stirrer, inert gas supply (Argon or Nitrogen).

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add 5-Methoxy-2-methyl-6-nitro-benzothiazole (1.0 equiv.), the desired boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%) in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale/Justification
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precatalysts for forming the active Pd(0) species.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands facilitate oxidative addition of electron-deficient aryl electrophiles.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that effectively promote the transmetalation step.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAprotic polar solvents, often with water as a co-solvent, are generally effective for Suzuki couplings.
Temperature 80-110 °CHigher temperatures are often required to promote the oxidative addition of the C-NO₂ bond.
Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful means to form carbon-carbon bonds between aryl halides and alkenes. For electron-deficient nitro-substituted substrates, phosphine-free catalyst systems or the use of electron-rich phosphine ligands can be effective.[7]

Heck_Reaction_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition AlkeneComplex Ar-Pd(II)-X(alkene)(L_n) ArPdX->AlkeneComplex Alkene AlkeneCoord Alkene Coordination Product Ar-alkene AlkeneComplex->Product HPdX H-Pd(II)-X(L_n) AlkeneComplex->HPdX Migratory Insertion & β-Hydride Elimination MigratoryInsert Migratory Insertion BetaHydride β-Hydride Elimination HPdX->Pd0 Base BaseElim Base ArX Ar-X (Nitrobenzothiazole) Alkene Alkene

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Protocol 3: General Procedure for Heck Coupling

Materials:

  • 5-Methoxy-2-methyl-6-nitro-benzothiazole

  • Alkene (e.g., styrene, acrylates)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or ligand-free conditions

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

  • Schlenk tube or round-bottom flask with reflux condenser, magnetic stirrer, inert gas supply.

Procedure:

  • To a dry Schlenk tube, add 5-Methoxy-2-methyl-6-nitro-benzothiazole (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (if used, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 equiv.), and the alkene (1.2-1.5 equiv.) via syringe.

  • Heat the reaction mixture to 100-140 °C with stirring. Monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale/Justification
Palladium Precursor Pd(OAc)₂A common and effective precursor for Heck reactions.
Ligand P(o-tol)₃, PPh₃ or ligand-freeModerately electron-rich phosphines can be effective. For highly activated substrates, ligand-free conditions may suffice.
Base Et₃N, K₂CO₃An organic or inorganic base is required to regenerate the active Pd(0) catalyst.
Solvent DMF, DMAc, NMPHigh-boiling polar aprotic solvents are typically used to facilitate the reaction at elevated temperatures.
Temperature 100-140 °CHigher temperatures are generally necessary to achieve good conversion in Heck reactions.
Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the synthesis of aryl alkynes. The reaction is typically co-catalyzed by copper(I) salts, although copper-free conditions have also been developed. The electron-deficient nature of the nitro-benzothiazole should facilitate this coupling.[8][9]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X ArPdAlkynyl Ar-Pd(II)-C≡CR(L_n) ArPdX->ArPdAlkynyl Cu-C≡CR ArPdAlkynyl->Pd0 Product Ar-C≡CR ArPdAlkynyl->Product CuX Cu(I)-X CuAlkynyl Cu(I)-C≡CR CuX->CuAlkynyl H-C≡CR, Base CuAlkynyl->CuX Alkyne H-C≡CR Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 4: General Procedure for Sonogashira Coupling

Materials:

  • 5-Methoxy-2-methyl-6-nitro-benzothiazole

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous and degassed)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

  • Schlenk tube or round-bottom flask, magnetic stirrer, inert gas supply.

Procedure:

  • To a dry Schlenk tube, add 5-Methoxy-2-methyl-6-nitro-benzothiazole (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale/Justification
Palladium Catalyst PdCl₂(PPh₃)₂A standard and reliable catalyst for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide, which then transmetalates to palladium.
Base Et₃N, DIPAActs as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THF, DMFAprotic solvents that are compatible with the reaction conditions.
Temperature Room Temperature to 80 °CMild conditions are often sufficient for Sonogashira couplings, but heating may be required for less reactive substrates.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The use of nitroarenes as electrophiles in this reaction is a more recent development and requires careful selection of the catalyst system to achieve high efficiency.[10][11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAmido Ar-Pd(II)-NR'R''(L_n) ArPdX->ArPdAmido H-NR'R'', Base AmineCoord Amine Coordination & Deprotonation ArPdAmido->Pd0 Product Ar-NR'R'' ArPdAmido->Product RedElim Reductive Elimination ArX Ar-X (Nitrobenzothiazole) Amine H-NR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-Methoxy-2-methyl-6-nitro-benzothiazole

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald-type ligand (e.g., BrettPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

  • Glovebox or Schlenk line for handling air-sensitive reagents.

Procedure:

  • In a glovebox or under a robust inert atmosphere, add to a Schlenk tube: Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add 5-Methoxy-2-methyl-6-nitro-benzothiazole (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale/Justification
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common precursors that readily form the active Pd(0) catalyst.
Ligand BrettPhos, RuPhos, XPhosHighly effective, bulky electron-rich ligands for C-N bond formation, especially with challenging substrates.
Base NaOtBu, LiHMDS, K₂CO₃A strong, non-nucleophilic base is crucial for the deprotonation of the amine. The choice depends on the functional group tolerance of the substrates.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are required for the Buchwald-Hartwig amination.
Temperature 80-110 °CElevated temperatures are typically necessary to drive the reaction to completion.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive under certain conditions.[12] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating nitro compounds to high temperatures in a sealed vessel without proper pressure relief. Consult the Safety Data Sheet (SDS) for 5-Methoxy-2-methyl-6-nitro-benzothiazole and all other reagents before use.

Troubleshooting and Optimization

Low or no conversion in cross-coupling reactions can be due to several factors, including inactive catalyst, poor quality reagents, or suboptimal reaction conditions.[5][6]

  • Catalyst Inactivation: Ensure all reagents and solvents are properly degassed to prevent oxidation of the Pd(0) catalyst. The formation of palladium black is an indicator of catalyst decomposition.

  • Reagent Quality: Boronic acids can degrade over time. Use fresh or recently purified boronic acids. Ensure the base is anhydrous and finely powdered.

  • Reaction Optimization: If a reaction is sluggish, consider screening different ligands, bases, and solvents. A higher reaction temperature or longer reaction time may also be necessary. For challenging substrates, increasing the catalyst loading may improve the yield.

Conclusion

5-Methoxy-2-methyl-6-nitro-benzothiazole is a highly functionalized and versatile intermediate for the synthesis of complex molecules. The protocols and guidelines presented in this document provide a solid foundation for its application in a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions and understanding the electronic nature of this substrate, researchers can effectively utilize this building block to advance their synthetic programs in drug discovery and materials science.

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Sources

Application Notes & Protocols: A Guide to the Synthesis and Application of Benzothiazole-Based Disperse Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, characterization, and application of benzothiazole-based disperse dyes. Intended for researchers in materials science, chemistry, and textile engineering, these notes offer detailed experimental protocols grounded in established chemical principles. The methodologies described are designed to be self-validating, explaining the causality behind procedural steps to ensure both reproducibility and a deeper understanding of the underlying chemistry. Key processes, including diazotization, azo coupling, and high-temperature polyester dyeing, are detailed alongside methods for evaluating the final product's performance.

Introduction: The Role of Benzothiazole in High-Performance Disperse Dyes

Disperse dyes are a class of non-ionic, sparingly water-soluble colorants designed primarily for dyeing hydrophobic synthetic fibers like polyester, nylon, and cellulose acetate.[1][2] Their dyeing mechanism is not based on ionic attraction but on a process of molecular dispersion and diffusion. The dye, in a fine aqueous dispersion, is transferred to the fiber surface, from where it diffuses into the amorphous regions of the polymer matrix at elevated temperatures and pressures.[1][3][4] Upon cooling, the dye molecules are physically trapped within the fiber, forming strong van der Waals and hydrophobic interactions, which impart color.[1][3]

The benzothiazole moiety is a heterocyclic scaffold of significant interest in the design of high-performance disperse dyes.[5] When used as the diazo component in azo dyes, the benzothiazole ring system offers several advantages:

  • Bathochromic Shift: The electron-withdrawing nature of the benzothiazole nucleus leads to a significant bathochromic (deepening of color) shift, enabling the creation of vibrant red, blue, and green shades that are often difficult to achieve with simpler aniline-based precursors.[6][7]

  • High Molar Extinction Coefficients: These dyes typically exhibit high tinctorial strength, meaning a smaller amount of dye is required to achieve a deep shade.[7][8]

  • Excellent Fastness Properties: The rigid, planar structure of the benzothiazole ring enhances the dye's affinity for polyester fibers, often resulting in superior light, sublimation, and wash fastness.[5][7]

This guide focuses on the most prevalent synthetic pathway for creating these dyes: the diazotization of a 2-aminobenzothiazole derivative followed by an azo coupling reaction.

The Synthetic Pathway: From Heterocycle to Chromophore

The synthesis of benzothiazole-based azo disperse dyes is a robust two-step process. The first step creates a highly reactive electrophile (the diazonium salt), which in the second step, attacks an electron-rich nucleophile (the coupling component) to form the stable azo chromophore (-N=N-).[1][9][10]

G cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling A 2-Aminobenzothiazole Derivative B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄  0-5 °C D Benzothiazole Azo Dye (Final Product) B->D  pH & Temp Control  Electrophilic Aromatic Substitution C Coupling Component (e.g., N,N-dialkylaniline) C->D G A Dye Dispersion in Dyebath B Adsorption onto Fiber Surface A->B C Diffusion into Fiber Matrix (High Temp/Pressure) B->C D Fixation within Fiber (Cooling) C->D E Reduction Clearing (Surface Cleaning) D->E F Final Dyed Fabric E->F

Figure 2: The mechanism of high-temperature disperse dyeing on polyester fibers.

Protocol 3: High-Temperature Dyeing of Polyester Fabric
  • Dye Dispersion Preparation: For a 2% on weight of fabric (owf) dyeing, weigh 0.1 g of the purified benzothiazole dye for a 5 g polyester fabric sample. Make a smooth paste with a small amount of a dispersing agent (e.g., 1 g/L of a lignosulfonate-based agent) and a few drops of warm water. [3]2. Dye Bath Preparation: Add the dye dispersion to a high-temperature dyeing vessel containing water at a liquor-to-goods ratio of 20:1 (i.e., 100 mL for a 5 g fabric sample).

  • Add a leveling agent (1 g/L) to the bath. [11][12]4. Adjust the pH of the dyebath to 4.5-5.5 using acetic acid. [3][13]5. Introduce the polyester fabric sample into the dyebath.

  • Dyeing Cycle:

    • Seal the vessel and place it in the dyeing machine.

    • Raise the temperature from ambient to 130 °C at a rate of 2 °C/minute.

    • Hold the temperature at 130 °C for 60 minutes to allow for dye diffusion and fixation. [3][4] * Cool the vessel down to 60-70 °C.

  • Remove the fabric, rinse it thoroughly with hot water, then cold water.

Protocol 4: Reduction Clearing

This step is critical for achieving good wash fastness by removing surface dye.

  • Prepare a fresh bath at a 20:1 liquor ratio containing:

    • Sodium Hydrosulfite (Na₂S₂O₄): 2 g/L

    • Sodium Hydroxide (NaOH): 2 g/L

  • Immerse the rinsed, dyed fabric in this bath.

  • Heat the bath to 80-85 °C and hold for 10-15 minutes. [11]4. Remove the fabric, rinse thoroughly with hot water, neutralize with a dilute acetic acid solution, and then rinse again with cold water.

  • Dry the fabric.

Performance Evaluation of Dyed Fabric

The quality of the dyeing is assessed using standardized fastness tests, typically rated on a scale of 1 (poor) to 5 (excellent).

Fastness Property Description Typical Rating for Benzothiazole Dyes
Wash Fastness Resistance of the color to fading or bleeding during washing.Very Good to Excellent (4-5)
Light Fastness Resistance to fading upon exposure to a standardized light source.Good to Very Good (4-5 or higher)
Rubbing Fastness Resistance to color transfer onto another fabric when rubbed (wet and dry).Very Good to Excellent (4-5)
Sublimation Fastness Resistance to color loss or transfer due to heat (e.g., during ironing or storage).Excellent (5) [7]

Conclusion

Benzothiazole-based azo disperse dyes represent a cornerstone of colorant chemistry for synthetic fibers. Their synthesis, rooted in the classical principles of diazotization and azo coupling, is both versatile and robust, allowing for fine-tuning of color and performance properties through judicious selection of precursors. The protocols outlined in this guide provide a reliable framework for researchers to synthesize and apply these high-performance dyes, enabling further innovation in the development of novel chromophores with enhanced brightness, durability, and application efficiency.

References

  • Scribd. (n.d.). Dyeing of Polyester Fabric With Disperse Dyes. Scribd. Available at: [Link]

  • NICCA Chemical Co., Ltd. (n.d.). Dispersing and Leveling agent. NICCA. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterisation of benzothiazole-based solid-state fluorescent azo dyes. Request PDF. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. IJIRSET. Available at: [Link]

  • Fibre2Fashion. (2011). Synthesis and Application of Some New Disperse Azo Dyes derived from 2-cyanomethyl benzothiazole. Fibre2Fashion. Available at: [Link]

  • ResearchGate. (2023). New heterocyclic azo-disperse dyes; their synthesis, characterization, application, photo physical properties and solvatochromic studies. Request PDF. Available at: [Link]

  • Textile Learner. (2012). Carrier Dyeing Method of Disperse Dye with Advantages & Disadvantages. Textile Learner. Available at: [Link]

  • Textile Knowledge. (n.d.). Disperse dye. Textile Knowledge. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF HETEROCYCLIC AZO DYES DERIVED FROM 2-AMINOBENZOTHIOZOLE. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. PMC. Available at: [Link]

  • Elsevier. (2021). Coumarin-Benzothiazole Based Azo Dyes. Manasagangotri Physics. Available at: [Link]

  • MDPI. (2024). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. MDPI. Available at: [Link]

  • International Journal of Advanced Research. (2019). Synthesis And Study Of Dyeing Properties Of Heterocyclic Disperse Dyes Derived From 2- Aminobenzothiazole. IJAR. Available at: [Link]

  • Taylor & Francis Online. (2019). Synthesis and spectral characterization of some new azo benzothiazole derivative and relative compounds. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Analysis of Some Azo Dyes Obtained from Benzothiazole by Density Functional Theory. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. PMC. Available at: [Link]

  • Research Bible. (2019). SYNTHESIS AND STUDY OF DYEING PROPERTIES OF HETEROCYCLIC DISPERSE DYES DERIVED FROM 2- AMINOBENZOTHIAZOLE. Research Bible. Available at: [Link]

  • ResearchGate. (n.d.). General reaction for the diazotization and coupling reactions. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and applications of some new nitrogen-containing heterocyclic azo-disperse dyes bearing quinoline chromophore. Semantic Scholar. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. ACS Omega. Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing. Available at: [Link]

  • SciELO. (n.d.). Synthesis and Dyeing Performance of Some Novel Heterocyclic Azo Disperse Dyes. SciELO. Available at: [Link]

  • Emerald Publishing. (2007). Synthesis and application of some new disperse azo dyes derived from 2‐cyanomethyl benzothiazole. Pigment & Resin Technology. Available at: [Link]

  • Semantic Scholar. (2024). Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance. Semantic Scholar. Available at: [Link]

  • IOSR Journals. (2014). Synthesis of Some Azo Disperse-Reactive Dyes From 2-Aminothiazole Derivatives And Their Application Properties On Polyester/Cotton Blend. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Asian Journal of Chemistry. (2011). Hetero aryl azo Disperse Dyes and Their Application on Polyester Fabric. Asian Journal of Chemistry. Available at: [Link]

  • MDPI. (2020). A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing. MDPI. Available at: [Link]

  • DergiPark. (2023). Synthesis and Analysis of Some Azo Dyes Obtained from Benzothiazole by Density Functional Theory. DergiPark. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Organic Chemistry Portal. Available at: [Link]

  • ISCA. (2016). Synthesis and Application of Mordent and Disperse Azo Dyes Based on 2- Amino-6-Nitro-1,3- Benzothiazole. ISCA. Available at: [Link]

  • ISCA. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. ISCA. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Antimicrobial Activity Evaluation of Some Newly Synthesized Benzothiazole Derivatives by Azo Coupling Reaction. ResearchGate. Available at: [Link]

  • Discovery Scientific Society. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery. Available at: [Link]

  • ChemRxiv. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Discovery Scientific Society. (2022). Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Discovery. Available at: [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]

  • ACS Publications. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

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Synthesis of Novel Antimicrobial Agents from Nitro-benzothiazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, nitro-benzothiazole derivatives have emerged as a promising class of molecules with a broad spectrum of antimicrobial activities. This guide provides an in-depth exploration of the synthesis, characterization, and antimicrobial evaluation of these potent compounds, designed for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Nitro-benzothiazoles

Benzothiazoles, heterocyclic compounds featuring a fused benzene and thiazole ring, are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological properties including anticancer, anti-inflammatory, and notably, antimicrobial effects.[1][2] The introduction of a nitro group (-NO2) to the benzothiazole scaffold, particularly at the 6-position, has been shown to significantly enhance its antimicrobial potency.[3][4] This is often attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's interaction with biological targets.[4]

The mechanism of action for many benzothiazole derivatives involves the inhibition of crucial microbial enzymes.[5] For instance, some have been found to target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[4][6] This multi-targeted approach can be advantageous in overcoming existing resistance mechanisms.

This document will provide detailed, field-proven protocols for the synthesis of a key intermediate, 2-amino-6-nitrobenzothiazole, and its subsequent derivatization into Schiff bases, a class of compounds known for their biological activity. Furthermore, it will outline a standardized protocol for evaluating the antimicrobial efficacy of the synthesized compounds through the determination of the Minimum Inhibitory Concentration (MIC).

I. Synthesis of Nitro-benzothiazole Derivatives

The synthesis of antimicrobial agents from nitro-benzothiazoles typically follows a multi-step process, beginning with the formation of a core nitro-benzothiazole structure, which is then functionalized to create a library of diverse derivatives.

Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole (Key Intermediate)

This protocol details two common and effective methods for the synthesis of 2-amino-6-nitrobenzothiazole, a crucial precursor for a wide range of derivatives.[7][8]

Method A: Nitration of 2-Aminobenzothiazole

This method involves the direct nitration of commercially available 2-aminobenzothiazole.[7]

Materials:

  • 2-Aminobenzothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Ethanol

  • Standard laboratory glassware (beakers, flasks, stirring apparatus)

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of concentrated sulfuric acid. Maintain the temperature below 5°C using an ice bath and vigorous stirring.[7]

  • Slowly add 19 ml of concentrated nitric acid dropwise to the solution, ensuring the temperature does not exceed 20°C.[7]

  • After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours, allowing the reaction to proceed to completion.

  • Carefully pour the reaction mixture onto a large volume of crushed ice to precipitate the product.

  • Filter the resulting yellow precipitate and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.

  • Dry the purified product in a vacuum oven.

Method B: From p-Nitroaniline

This alternative route utilizes p-nitroaniline as the starting material.[8]

Materials:

  • p-Nitroaniline

  • Potassium Thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Dissolve p-nitroaniline (0.085 mol) in 50 ml of 95% acetic acid. In a separate flask, dissolve KSCN (0.308 mol) in 100 ml of 95% acetic acid. Add the p-nitroaniline solution to the KSCN solution.[8]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of bromine (7.5 ml) in acetic acid (30 ml) dropwise with constant stirring, maintaining the temperature between 0 and 10°C.[8]

  • After the addition is complete, continue stirring for 1 hour at 5°C.

  • Pour the reaction mixture into cold water to precipitate the intermediate. Collect the solid by filtration and recrystallize from ethanol.

  • Reflux the intermediate product (0.036 mol) with concentrated HCl (27 ml) and water (50 ml) for 2 hours.[8]

  • Cool the solution. The product will precipitate. Filter the solid, wash with water, and recrystallize from ethanol to yield 2-amino-6-nitrobenzothiazole.

Diagram: Synthetic Pathway to 2-Amino-6-nitrobenzothiazole

Synthesis cluster_methodA Method A: Nitration cluster_methodB Method B: From p-Nitroaniline A1 2-Aminobenzothiazole A_reagents H₂SO₄, HNO₃ < 20°C A1->A_reagents A_product 2-Amino-6-nitrobenzothiazole A_reagents->A_product B1 p-Nitroaniline B_reagents1 1. KSCN, Acetic Acid 2. Br₂, 0-10°C B1->B_reagents1 B_intermediate Intermediate B_reagents1->B_intermediate B_reagents2 Conc. HCl, Reflux B_intermediate->B_reagents2 B_product 2-Amino-6-nitrobenzothiazole B_reagents2->B_product

Caption: Synthetic routes to the key intermediate, 2-amino-6-nitrobenzothiazole.

Protocol 2: Synthesis of 6-Nitro-benzothiazole Schiff Bases

Schiff bases, containing an azomethine group (-C=N-), are synthesized by the condensation of a primary amine with an aldehyde or ketone. They represent a versatile class of ligands and have shown significant biological activities.[3][9]

Materials:

  • 2-Amino-6-nitrobenzothiazole (from Protocol 1)

  • Substituted aromatic aldehydes (e.g., 3,5-diiodosalicylaldehyde)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard reflux apparatus

Procedure:

  • Dissolve 2-amino-6-nitrobenzothiazole (0.01 mol) in ethanol (20-30 ml) in a round-bottom flask.

  • In a separate beaker, dissolve the desired substituted aromatic aldehyde (0.01 mol) in a minimal amount of ethanol.

  • Add the aldehyde solution dropwise to the solution of 2-amino-6-nitrobenzothiazole with continuous stirring.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[7]

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The solid Schiff base product will precipitate out.

  • Filter the precipitate, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure Schiff base.[3]

Diagram: General Synthesis of Schiff Bases

SchiffBase start 2-Amino-6-nitrobenzothiazole reagents Ethanol, Glacial Acetic Acid (cat.) Reflux start->reagents aldehyde Substituted Aldehyde (R-CHO) aldehyde->reagents product 6-Nitro-benzothiazole Schiff Base reagents->product

Caption: General reaction scheme for the synthesis of Schiff bases.

II. Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of the synthesized compounds is a critical step in the drug discovery process. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol provides a step-by-step guide for performing the broth microdilution assay in a 96-well microtiter plate format.

Materials:

  • Synthesized nitro-benzothiazole compounds

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator

Procedure:

Day 1: Preparation

  • Compound Preparation: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Perform serial twofold dilutions of the stock solution in the appropriate broth to create a range of concentrations.[6]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[10]

    • Dilute this standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Plate Inoculation:

    • Using a multichannel pipette, dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.[11]

    • Add 100 µL of the highest concentration of the diluted compound to the first column of wells.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the positive control (inoculum without compound), and the twelfth column will be the negative/sterility control (broth only).

    • Finally, add 100 µL of the prepared inoculum to wells in columns 1 through 11.

Day 2: Incubation and Reading

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation times and different temperatures.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12][13] This can be assessed visually or with the aid of a microplate reader.

Diagram: Broth Microdilution Workflow

MIC_Workflow cluster_prep Day 1: Preparation cluster_incubation Incubation cluster_analysis Day 2: Analysis P1 Prepare serial dilutions of test compounds P3 Inoculate 96-well plate with compounds and inoculum P1->P3 P2 Prepare standardized microbial inoculum (0.5 McFarland) P2->P3 I1 Incubate plate at appropriate temperature (e.g., 37°C, 18-24h) P3->I1 A1 Visually inspect wells for microbial growth I1->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

III. Data Presentation and Interpretation

The results of the MIC assays should be presented in a clear and concise manner to allow for easy comparison of the antimicrobial activity of the synthesized compounds.

Table 1: Example of MIC Data Presentation

Compound IDTest OrganismGram StainMIC (µg/mL)
NBT-01Staphylococcus aureusPositive16
NBT-01Escherichia coliNegative32
NBT-Schiff-01Staphylococcus aureusPositive8
NBT-Schiff-01Escherichia coliNegative16
CiprofloxacinStaphylococcus aureusPositive1
CiprofloxacinEscherichia coliNegative0.5

Note: The MIC values presented are hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the synthesis and antimicrobial evaluation of novel agents derived from nitro-benzothiazoles. The structure-activity relationship (SAR) studies of these compounds are crucial, as they reveal that substitutions on the benzothiazole ring can significantly modulate their biological activity.[5] For instance, the introduction of electron-withdrawing groups like nitro and halogens has been shown to enhance antimicrobial efficacy.[4]

Future research should focus on the synthesis of a broader range of derivatives to further explore the SAR. Additionally, mechanistic studies to elucidate the precise molecular targets of the most potent compounds are warranted. In vivo efficacy and toxicity studies will also be essential to translate these promising in vitro findings into potential therapeutic applications.

References

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. [Link]

  • Shrivastava, G., & Shrivastava, M. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. International Research Journal of Pharmacy, 9(5), 81-84. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]

  • Dwivedi, B., Bhardwaj, D., & Choudhary, D. (2024). Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. RSC Advances, 14(12), 8341-8352. [Link]

  • FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using SensititreTM plates from Thermo ScientificTM. [Link]

  • Semantic Scholar. (2024). Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Patel, A. D., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. [Link]

  • ResearchGate. (2024). (PDF) Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Gilani, S. J., et al. (2016). Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and in vitro antimicrobial evaluation. Arabian Journal of Chemistry, 9, S1523-S1531. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. [Link]

  • Saraf, D. V., et al. (n.d.). SYNTHESIS, SPECTRAL AND ANTIMICROBIAL ACTIVITY OF NOVEL SCHIFF BASES INCORPORATED WITH BENZOTHIAZOLE. TSI Journals. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted nitro-and aminobenzothiazoles and.... [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Journal of Applicable Chemistry. (2014). Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. [Link]

  • AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]

  • Kanagavalli, C., et al. (2019). Spectral, NLO and antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes of Schiff base ligands of 2-amino-6-nitrobenzothiazole. Journal of the Serbian Chemical Society, 84(4), 387-400. [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1284, 135328. [Link]

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Troubleshooting & Optimization

Technical Support Center: Benzothiazole Nitration Regioselectivity (5-pos vs 6-pos)

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the regioselectivity challenges in benzothiazole nitration, specifically the thermodynamic and kinetic preference for the 6-position over the 5-position, and provides validated protocols for accessing each isomer.

The Regioselectivity Challenge: An Overview

Issue: Researchers frequently encounter a "missing isomer" problem when nitrating benzothiazole. Standard electrophilic aromatic substitution (EAS) conditions (HNO₃/H₂SO₄) overwhelmingly favor the 6-nitro isomer, often yielding the 5-nitro isomer only as a trace impurity (<1%) or minor byproduct.

Root Cause:

  • Electronic Bias: The benzothiazole fused ring system possesses inherent electronic bias. The nitrogen atom at position 3 exerts a deactivating inductive effect (-I), while the sulfur atom at position 1 and substituents at position 2 (e.g., -NH₂, -CH₃) typically activate positions 6 and 4 via resonance (+M).

  • The "5-Position" Dead Zone: The 5-position is electronically "meta" to the activating influence of the sulfur/C2-substituent system and "ortho" to the deactivating nitrogen (in terms of through-bond distance), rendering it the least reactive site for direct electrophilic attack.

Troubleshooting & FAQs

Q1: Why does my nitration reaction yield 95%+ 6-nitrobenzothiazole and almost no 5-isomer?

Diagnosis: This is the expected outcome of direct nitration. Technical Explanation: In the benzothiazole scaffold, the benzene ring is more reactive than the thiazole ring. However, the regiochemistry is dictated by the stability of the sigma-complex (arenium ion) intermediate.

  • C6 Attack: The carbocation intermediate formed by attack at C6 is stabilized by resonance donation from the sulfur atom (and any electron-donating group at C2).

  • C5 Attack: Attack at C5 places a positive charge adjacent to the electronegative nitrogen (N3) in one of the resonance contributors, which is highly destabilizing.

  • Result: The activation energy (

    
    ) for C6 nitration is significantly lower than for C5.
    
Q2: Can I alter the conditions (Temperature, Solvent) to favor the 5-position?

Answer: No. Changing temperature (kinetic vs. thermodynamic control) or solvent polarity generally does not invert the regioselectivity to favor C5.

  • Higher Temperatures: Will lead to dinitration (usually 4,6-dinitro or 6,7-dinitro) or decomposition, rather than 5-nitration.

  • Recommendation: If you require the 5-nitro isomer, you must abandon direct nitration and use a Cyclization Strategy (see Protocol B).

Q3: I have a mixture of 6-nitro (major) and 5-nitro (minor). How do I separate them?

Protocol: Separation is challenging due to structural similarity.

  • Fractional Crystallization: The 6-nitro isomer is typically less soluble in polar protic solvents.

    • Solvent: Glacial acetic acid or Ethanol.

    • Procedure: Dissolve the crude mixture in hot solvent. Cool slowly to room temperature. The 6-nitro isomer precipitates first. Filter and repeat recrystallization on the filtrate to enrich the 5-isomer (though yield will be poor).

  • Chromatography: For analytical purity, use silica gel flash chromatography.

    • Eluent: Hexane/Ethyl Acetate gradient (start 90:10). The 5-nitro isomer often elutes slightly later than the 6-nitro isomer due to a larger dipole moment, but Rf values are very close.

Validated Experimental Protocols

Method A: Synthesis of 6-Nitrobenzothiazole (Direct Nitration)

Use this protocol if you want the standard 6-isomer.

Reagents: Benzothiazole (or 2-aminobenzothiazole), conc.[1] H₂SO₄, fuming HNO₃.[1] Mechanism: Standard Electrophilic Aromatic Substitution.

  • Dissolution: Dissolve 10 mmol of benzothiazole in 5 mL of conc. H₂SO₄ at 0–5 °C.

  • Nitration: Add a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ dropwise, maintaining temp <10 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Pour onto crushed ice (50 g). The yellow precipitate is predominantly 6-nitrobenzothiazole .

  • Purification: Recrystallize from ethanol.

    • Yield: ~70–85%.

    • Regioselectivity:[2][3] >95% 6-isomer.[4][5]

Method B: Synthesis of 5-Nitrobenzothiazole (Cyclization Route)

Use this protocol if you specifically need the 5-isomer. Direct nitration will fail.

Concept: Build the thiazole ring onto a pre-nitrated benzene precursor. Precursors: 2-chloro-5-nitroaniline (or 2,4-dinitrochlorobenzene) + Thiourea.[6]

  • Reagents: Suspend 2-chloro-5-nitroaniline (10 mmol) and Thiourea (20 mmol) in Sulpholane (or Pyridine).

  • Cyclization: Heat to 120–150 °C for 2–4 hours.

    • Note: This performs a nucleophilic aromatic substitution followed by ring closure.

  • Workup: Cool to room temperature. Pour into water (100 mL).

  • Filtration: Filter the resulting solid.

  • Product: The solid is 2-amino-5-nitrobenzothiazole .

    • Deamination (Optional): If the 2-amino group is unwanted, diazotize (NaNO₂/HCl) and reduce (H₃PO₂) to get 5-nitrobenzothiazole .

    • Yield: ~75%.

    • Purity: High regiochemical purity (no 6-isomer contamination).

Visualizations

Figure 1: Mechanism of Regioselectivity (6-Preference)

This diagram illustrates why the sigma complex for C6 attack is favored over C5.

BenzothiazoleNitration cluster_Pathways Competing Pathways Start Benzothiazole (+ Electrophile NO2+) C6_Path Path A: Attack at C6 (Para-like position) Start->C6_Path Lower Ea C5_Path Path B: Attack at C5 (Meta-like position) Start->C5_Path Higher Ea Sigma6 Sigma Complex (C6) Stabilized by S-donation Positive charge delocalized away from N3 C6_Path->Sigma6 Sigma5 Sigma Complex (C5) Destabilized Positive charge adjacent to withdrawing N3 C5_Path->Sigma5 Product6 Major Product: 6-Nitrobenzothiazole Sigma6->Product6 -H+ Product5 Minor Product: 5-Nitrobenzothiazole (<1%) Sigma5->Product5 -H+

Caption: Kinetic pathway comparison. Path A (C6) proceeds via a lower energy transition state due to resonance stabilization, while Path B (C5) is electronically disfavored by the adjacent nitrogen atom.

Figure 2: Decision Tree for Synthesis

Follow this workflow to select the correct synthetic route.

SynthesisWorkflow Start Target Molecule: Nitro-Benzothiazole Isomer Decision Which position do you need? Start->Decision Route6 Target: 6-Nitro Decision->Route6 6-Position Route5 Target: 5-Nitro Decision->Route5 5-Position MethodA METHOD A: Direct Nitration (HNO3 / H2SO4) Route6->MethodA MethodB METHOD B: Cyclization Strategy (2-chloro-5-nitroaniline + Thiourea) Route5->MethodB ResultA Result: 6-Nitrobenzothiazole (>95% Purity) MethodA->ResultA ResultB Result: 5-Nitrobenzothiazole (Exclusive Regiochemistry) MethodB->ResultB

Caption: Workflow selector. Direct nitration is only suitable for the 6-isomer. The 5-isomer requires de novo ring construction.

Quantitative Comparison of Methods

FeatureDirect Nitration (Method A)Cyclization (Method B)
Target Isomer 6-Nitro (Major)5-Nitro (Exclusive)
Typical Yield 70–85%75–80%
Regioselectivity High (favors 6)100% (Structurally defined)
Starting Material Benzothiazole2-chloro-5-nitroaniline
Reaction Type Electrophilic SubstitutionNucleophilic Substitution / Ring Closure
Key Impurity 4-nitro / 5-nitro (<5%)Unreacted aniline

References

  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. Retrieved from

  • Schubert, H. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. U.S. Patent No. 4,369,324. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Lantzsch, R. (1989). Process for the preparation of benzothiazoles. U.S. Patent No. 4,808,723. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles. Retrieved from

  • Study Mind. (2022). Reactivity of Substituted Benzene and Directing Effects. Retrieved from

Sources

Minimizing side products in benzothiazole nitro reduction

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide high-fidelity troubleshooting and protocol optimization for the reduction of nitrobenzothiazoles to aminobenzothiazoles, ensuring maximal chemoselectivity and structural integrity.

Section 1: Diagnostic Triage

Start here. Select your substrate profile to determine the optimal reduction pathway.

Visual 1: Method Selection Decision Tree This flowchart guides you to the correct protocol based on your substrate's sensitivity (Halogens, Thioethers, etc.).

G Start Start: Nitrobenzothiazole Substrate Halogen Contains Halogens (Cl, Br, I)? Start->Halogen SulfurSensitive Sensitive to Desulfurization? Halogen->SulfurSensitive No MethodA Protocol A: Fe / AcOH (Béchamp Reduction) Halogen->MethodA Yes (Robust) MethodB Protocol B: SnCl2 / HCl (Stannous Chloride) Halogen->MethodB Yes (Alternative) Scale Scale > 10g? SulfurSensitive->Scale Yes MethodC Protocol C: Pd/C + H2 (Catalytic Hydrogenation) SulfurSensitive->MethodC No (Standard) Scale->MethodA Yes (Cost/Safety) MethodD Protocol D: Hydrazine / Graphite (Transfer Hydrogenation) Scale->MethodD No (Clean Cleanup)

Figure 1: Decision matrix for selecting the reduction method based on substrate functionalization.

Section 2: Critical Issue – Ring Integrity (The "Sulphur Problem")

User Query: "I used Raney Nickel for hydrogenation, and my mass spec shows a loss of 32 Da (Sulfur). What happened?"

Technical Analysis: Benzothiazoles contain a C-S bond within the aromatic system. Raney Nickel is not just a hydrogenation catalyst; it is a potent desulfurization agent (see Mozingo reduction). Under high pressure or elevated temperatures, Raney Ni will cleave the C-S bond, ring-opening the thiazole to form a thio-aniline derivative or completely desulfurizing it to an aniline.

The Fix:

  • Immediate Action: Cease using Raney Nickel.

  • Alternative: Switch to Iron/Acetic Acid (Protocol A) or Sulfided Platinum on Carbon (Pt(S)/C) . These catalysts are "poisoned" enough to not strip sulfur but active enough to reduce the nitro group.

Visual 2: Desulfurization vs. Reduction Pathway

Mechanism Nitro Nitrobenzothiazole Amine Aminobenzothiazole (Target) Nitro->Amine Fe/AcOH or Pt(S)/C RingOpen Ring-Opened Thio-Aniline Nitro->RingOpen Raney Ni (Mild) Desulf Desulfurized Aniline RingOpen->Desulf Raney Ni (Vigorous)

Figure 2: Mechanistic divergence between selective reduction and destructive desulfurization.

Section 3: Critical Issue – Chemoselectivity (The "Vanishing Halogen")

User Query: "My substrate has a Bromine at the 6-position. After Pd/C hydrogenation, the Bromine is gone."

Technical Analysis: Palladium on Carbon (Pd/C) is excellent for oxidative addition into Carbon-Halogen bonds (C-X), leading to hydrodehalogenation . This is faster for I and Br, but can also happen with Cl. The hydrogenolysis of the C-X bond competes with the reduction of the NO2 group.

The Fix: You must use a method that operates via a single electron transfer (SET) mechanism (Metals) rather than catalytic surface hydrogenation, or use a poisoned catalyst.

Protocol A: Iron-Mediated Reduction (The "Gold Standard") Best for: Halogenated substrates, large scale, and avoiding ring opening.

ParameterSpecification
Reagents Iron Powder (325 mesh), Glacial Acetic Acid, Ethanol/Water (4:1)
Stoichiometry 1.0 equiv Substrate : 5.0 equiv Fe : 5% v/v AcOH
Temperature Reflux (80°C - 90°C)
Time 1 - 4 Hours

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of nitrobenzothiazole in 40 mL Ethanol and 10 mL Water.

  • Activation: Add 50 mmol (2.8 g) of Iron powder.

  • Initiation: Add 2 mL of Glacial Acetic Acid (or 5 equiv NH4Cl for milder pH).

  • Reaction: Heat to vigorous reflux.[1] Monitor by TLC (The amine is usually fluorescent; Nitro is UV active but dark).

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Neutralize with saturated NaHCO3.

    • Filter through a Celite pad (Iron sludge can clog; use a wide pad).

    • Wash the pad with Ethyl Acetate.[1]

    • Extract filtrate with EtOAc, dry over Na2SO4, and concentrate.

Section 4: Critical Issue – Incomplete Reduction (Stalled Intermediates)

User Query: "My product is colored (orange/red) and the NMR shows broad peaks. Is it the amine?"

Technical Analysis: You likely have an Azo-dimer (Ar-N=N-Ar) or a Hydroxylamine (Ar-NHOH).

  • Hydroxylamines form if the reduction potential is too low (e.g., Zn/NH4Cl at RT).

  • Azo compounds form under basic conditions where the Nitroso intermediate condenses with the Amine.

The Fix:

  • Avoid Basic Media: Do not use NaBH4 without a transition metal catalyst.

  • Force the Reaction: If using Transfer Hydrogenation (Hydrazine), ensure you have a catalyst (FeCl3 or Graphite).

Protocol D: Hydrazine/Graphite Transfer Hydrogenation Best for: Clean workup (no metal sludge), small-medium scale.

ParameterSpecification
Reagents Hydrazine Hydrate (80%), Graphite powder (synthetic)
Stoichiometry 1.0 equiv Substrate : 3.0 equiv N2H4 : 20 wt% Graphite
Solvent Ethanol or Methanol

Step-by-Step Protocol:

  • Dissolve substrate in refluxing Ethanol.

  • Add Graphite powder (acts as a surface catalyst).

  • Add Hydrazine Hydrate dropwise (Exothermic! Gas evolution N2).

  • Reflux for 2-6 hours.

  • Filtration: Hot filtration is required to remove graphite.

  • Isolation: Upon cooling, the aminobenzothiazole often crystallizes out. If not, remove solvent.[1]

References
  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Source:ChemCatChem (2025). Context: Comprehensive review of hydrazine-mediated reduction for nitro compounds, highlighting selectivity. Link:[Link][3]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Source:PMC (PubMed Central). Context: Discusses the challenges of dehalogenation and conditions to minimize it (though Fe/AcOH remains superior for absolute safety). Link:[Link]

  • Iron-Promoted Three-Component 2-Substituted Benzothiazole Formation. Source:The Journal of Organic Chemistry (2019).[4] Context: While focused on formation, this paper details the redox chemistry of benzothiazoles and the stability of the ring system under iron-mediated conditions. Link:[Link]

Sources

Optimizing reaction temperature for benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Temperature in Benzothiazole Synthesis

The synthesis of the benzothiazole scaffold is a cornerstone in medicinal and materials chemistry, prized for its wide array of biological activities and practical applications.[1][2] The most common and versatile method for its construction involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, or acyl chlorides.[3] While seemingly straightforward, this transformation is highly sensitive to a parameter that is often taken for granted: reaction temperature .

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to optimize reaction temperature for the successful synthesis of benzothiazole derivatives. We will move beyond simple procedural steps to explore the underlying principles, offering field-proven insights to troubleshoot common issues and maximize yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in benzothiazole synthesis.

Q1: Is there a "one-size-fits-all" optimal temperature for benzothiazole synthesis?

A1: No, the optimal temperature is highly dependent on the specific synthetic route, the reactivity of the substrates, and the catalyst employed.[3] For instance, the condensation of 2-aminothiophenol with reactive aromatic aldehydes can often proceed efficiently at room temperature, especially with an appropriate catalyst.[4][5] Conversely, reactions involving less reactive starting materials, such as carboxylic acids, typically require elevated temperatures, sometimes as high as 170-250°C when using a catalyst like polyphosphoric acid (PPA).[6][7]

Q2: How does temperature influence the reaction rate and yield?

A2: According to kinetic theory, increasing the temperature generally increases the reaction rate. However, this does not always translate to a higher yield of the desired product.[3] Temperature can disproportionately accelerate side reactions, such as the oxidative dimerization of 2-aminothiophenol or the self-condensation of aldehydes.[8] Therefore, the goal is to find a "sweet spot" that promotes the desired cyclization and oxidation to the benzothiazole product at a reasonable rate without significantly increasing the formation of impurities.[3]

Q3: What is the mechanistic role of temperature in the final oxidation step?

A3: The synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde proceeds through a benzothiazoline intermediate, which must be oxidized to form the final aromatic product.[9] Temperature plays a crucial role in this final aromatization step. In many cases, particularly when using solvents like DMSO which can also act as an oxidant, higher temperatures facilitate this oxidation.[10] For reactions relying on atmospheric oxygen as the oxidant, elevated temperatures can increase the rate of this often-slow step.[8][9] If this oxidation is inefficient, the reaction can stall at the benzothiazoline stage, leading to low yields.[8]

Q4: Can I use microwave irradiation to optimize the reaction temperature?

A4: Absolutely. Microwave-assisted synthesis has emerged as a powerful technique in green chemistry for preparing benzothiazoles.[3][11] Microwave heating can dramatically reduce reaction times—from hours to minutes—and often improves yields.[12] This is due to rapid, localized heating that can promote the desired reaction pathway more efficiently than conventional heating methods.[11][13] It is particularly beneficial for reactions involving less reactive substrates.[9]

Part 2: Troubleshooting Guide for Temperature-Related Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during benzothiazole synthesis where temperature is a key variable.

Problem 1: Low or No Product Yield

Potential Cause: The reaction temperature is either too low, preventing the reaction from proceeding at an appreciable rate, or too high, leading to the degradation of starting materials or products.

Troubleshooting Workflow:

Sources

Troubleshooting low conversion in catalytic hydrogenation of benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers encountering difficulties with the catalytic hydrogenation of benzothiazole scaffolds.

Topic: Troubleshooting Low Conversion & Catalyst Deactivation Audience: Medicinal Chemists, Process Engineers, Drug Development Scientists

Executive Summary: The Sulfur Challenge

Benzothiazoles are privileged scaffolds in drug discovery (e.g., Riluzole, Pramipexole), but their catalytic hydrogenation is notoriously difficult. The core issue is chemisorption-induced catalyst poisoning . The sulfur atom in the thiazole ring (position 1) acts as a Lewis base, coordinating strongly to the vacant


-orbitals of noble metal catalysts (Pd, Pt, Rh), effectively blocking the active sites required for hydrogen adsorption.

This guide provides a diagnostic workflow to distinguish between kinetic limitations (conditions) and thermodynamic traps (poisoning), along with validated protocols to overcome these barriers.

Diagnostic Workflow

Use this logic tree to identify the root cause of low conversion before altering your experimental setup.

DiagnosticWorkflow Start ISSUE: Low Conversion (<50%) CheckProfile Check Reaction Profile (LCMS/GC) Start->CheckProfile Profile1 Stalled at specific % (e.g., stops at 30%) CheckProfile->Profile1 Deactivation Profile2 Slow but steady (Linear kinetics) CheckProfile->Profile2 Kinetics Profile3 No reaction (0%) CheckProfile->Profile3 Initiation Poisoning DIAGNOSIS: Catalyst Poisoning (Sulfur coordination) Profile1->Poisoning MassTransfer DIAGNOSIS: Mass Transfer Limit (H2 solubility/Stirring) Profile2->MassTransfer WrongCat DIAGNOSIS: Electronic Mismatch (Substrate too electron-rich) Profile3->WrongCat Action1 ACTION: Increase Loading, Add Acid (TFA/AcOH), Switch to Pt/C or Rh Poisoning->Action1 Action2 ACTION: Increase Pressure, Change Solvent (MeOH -> AcOH), Check Stirring Rate MassTransfer->Action2

Figure 1: Diagnostic logic for isolating failure modes in benzothiazole hydrogenation.

Troubleshooting Guide (Q&A)

Category 1: Catalyst Deactivation (The "Stalling" Effect)

Q: My reaction proceeds to 40% conversion and then stops completely. Adding more hydrogen pressure doesn't help. Why? A: You are experiencing product inhibition or cumulative poisoning .

  • Mechanism: As the reaction proceeds, the sulfur atom in the benzothiazole (or the reduced product) competes with hydrogen for the metal surface sites. If the adsorption energy of the sulfur species (

    
    ) is significantly higher than that of hydrogen (
    
    
    
    ), the surface becomes saturated with substrate/product, preventing H2 activation.
  • Solution:

    • Protonation: Run the reaction in acidic media (Acetic Acid or 1-5 equivalents of TFA/HCl). Protonating the thiazole nitrogen reduces the electron density on the ring, indirectly weakening the S-Metal interaction and preventing the "flat" adsorption mode that leads to poisoning [1].

    • Catalyst Switch: Switch from Pd/C to Pt/C (sulfided) or Rh/C . Rhodium is generally more active for aromatic ring hydrogenation and can sometimes outpace the poisoning rate at higher pressures [2].

Q: I am trying to hydrogenate a nitro group on the benzothiazole ring, but the reaction is sluggish. A: Nitro reduction is usually facile. If it fails here, it is due to the sulfur "poisoning" the catalyst before the nitro group can be reduced.

  • Fix: Use PtO₂ (Adam’s Catalyst) or Vanadium-doped Pt catalysts . These are more resistant to sulfur poisoning than standard Pd/C. Alternatively, use Fe/AcOH or Zn/NH4Cl for a non-catalytic chemical reduction to avoid the catalyst issue entirely.

Category 2: Selectivity & Side Reactions

Q: I want to synthesize 4,5,6,7-tetrahydrobenzothiazole (saturating the benzene ring). I see only starting material or ring-opened byproducts. A: Direct catalytic hydrogenation of the benzene ring in benzothiazoles is thermodynamically and kinetically unfavorable compared to hydrogenolysis (ring opening) .

  • The Trap: High temperatures required to force benzene reduction often break the C-S bond (hydrodesulfurization), destroying the heterocycle.

  • The Expert Fix: Do not use direct hydrogenation for this transformation. The industry standard for accessing 4,5,6,7-tetrahydrobenzothiazoles is de novo synthesis (e.g., reacting 2-bromocyclohexanone with thioamides) [3].

  • If you must hydrogenate: Use Rh/Al2O3 at very high pressure (50-100 bar) and moderate temperature (50-80°C) in acidic methanol, but expect yields <60%.

Q: I observed the formation of thiols and anilines. What happened? A: You triggered reductive desulfurization (Hydrodesulfurization - HDS) .

  • Cause: This occurs on Pd surfaces at elevated temperatures (>60°C) or low pressure where hydrogen coverage is low, allowing the C-S bond to insert into the metal.

  • Prevention: Lower the temperature. If reducing an exocyclic double bond, use a homogeneous catalyst like Wilkinson’s catalyst (RhCl(PPh3)3) or Crabtree’s catalyst , which are less prone to inserting into the aromatic C-S bond [4].

Catalyst Selection Matrix

Catalyst SystemSulfur TolerancePrimary ApplicationRisk Factor
Pd/C (10%) LowC=C, C=N reduction, DebenzylationHigh risk of poisoning; requires high loading (10-20 wt%).
Pt/C or PtO₂ ModerateNitro reduction, C=O reductionBetter tolerance than Pd; less likely to cause ring opening.
Rh/C or Rh/Al2O3 Moderate-HighBenzene ring saturationExpensive; requires high pressure (>50 bar).
Ru/C HighC=N reduction (Benzothiazoline)Good for selective heterocyclic ring reduction.
Raney Nickel Very LowDesulfurizationAvoid unless you intend to destroy the thiazole ring.[1]

Experimental Protocols

Protocol A: General Hydrogenation of Substituents (Mitigating Poisoning)

Use this for reducing alkenes, alkynes, or nitro groups attached to the benzothiazole core.

Reagents:

  • Substrate (1.0 equiv)

  • Catalyst: 10% Pt/C (dry basis, 10-20 wt% loading relative to substrate)

  • Solvent: Acetic Acid (Glacial) OR MeOH + 2.0 equiv HCl (4M in Dioxane)

Procedure:

  • Dissolution: Dissolve the substrate in the acidic solvent mixture. Note: The acidic environment protonates the basic nitrogen, reducing the coordination ability of the heterocycle to the metal.

  • Purging: Degas the solution with Nitrogen (3 cycles) to remove oxygen, which can synergistically deactivate the catalyst with sulfur.

  • Loading: Add the catalyst under an inert atmosphere (Argon/Nitrogen).

  • Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H2. Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

  • Monitoring: Monitor via LCMS every 2 hours. If reaction stalls at 50%, filter the mixture through Celite under nitrogen (do not let the catalyst dry out) and add fresh catalyst to the filtrate.

  • Workup: Filter through Celite. Neutralize the filtrate with sat. NaHCO3 before extraction.

Protocol B: Synthesis of 4,5,6,7-Tetrahydrobenzothiazoles (The "Workaround")

Since direct hydrogenation is inefficient, use this Hantzsch-like cyclization protocol for high yields.

Reagents:

  • 2-Bromo-cyclohexanone (1.0 equiv)

  • Thioamide/Thiourea derivative (1.1 equiv)

  • Solvent: Ethanol or DMF

Procedure:

  • Mix 2-bromo-cyclohexanone and the thioamide in Ethanol.

  • Reflux for 2–4 hours.

  • Cool to room temperature. The product often precipitates as the HBr salt.

  • Filter and wash with cold ethanol. Neutralize with aqueous ammonia to obtain the free base.

    • Yield Expectation: >80%[2]

References

  • Solvent Effects & Mechanism

    • Title: Revealing the Unique Role of Water in the Formation of Benzothiazoles.[4]

    • Source: Radboud Repository.
    • URL:[Link]

  • Catalyst Selection & Poisoning

    • Title: Troubleshooting guide for the synthesis of benzothiazole deriv
    • Source: BenchChem Technical Support.[1][3][7]

  • Alternative Synthesis (Tetrahydrobenzothiazoles)

    • Title: 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine.[6][8]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Homogeneous Catalysis Options: Title: Hydrogenation Catalysts - TCI Chemicals. Source: TCI Chemicals.

Sources

Stability of 5-Methoxy-2-methyl-6-nitro-benzothiazole under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methoxy-2-methyl-6-nitro-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound, with a specific focus on its stability under basic conditions. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and troubleshooting efforts.

I. Understanding the Molecule: A Stability Overview

5-Methoxy-2-methyl-6-nitro-benzothiazole is a multifaceted molecule with a benzothiazole core. The presence of a strong electron-withdrawing nitro group and an electron-donating methoxy group on the benzene ring significantly influences its chemical reactivity, particularly its stability in alkaline environments. While the benzothiazole ring itself exhibits a degree of stability, the substituents make it susceptible to degradation under basic conditions. This guide will walk you through the potential stability issues and how to address them.

II. Frequently Asked Questions (FAQs)

Q1: I'm observing a change in the color of my solution containing 5-Methoxy-2-methyl-6-nitro-benzothiazole after adjusting the pH to the basic range. What could be the cause?

A1: A color change in your solution is a strong indicator of a chemical transformation. For nitroaromatic compounds, this can often be attributed to the formation of colored intermediates or degradation products. Under basic conditions, two primary degradation pathways are plausible for this molecule:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 6-position makes the benzene ring electron-deficient and thus susceptible to attack by nucleophiles, such as hydroxide ions (OH⁻) present in basic solutions. This can lead to the displacement of either the nitro group or the methoxy group. The resulting products will have different chromophores, leading to a change in the solution's color.

  • Thiazole Ring Opening: The thiazole part of the molecule can also be susceptible to cleavage under strong basic conditions, leading to the formation of various degradation products.

Q2: I am seeing a decrease in the concentration of my stock solution of 5-Methoxy-2-methyl-6-nitro-benzothiazole over time when dissolved in a basic buffer. How can I improve its stability?

A2: A decrease in concentration confirms the degradation of your compound. To enhance stability, consider the following:

  • pH Control: The rate of degradation is likely pH-dependent. If your experimental conditions allow, use the lowest possible pH at which your experiment is still viable. It is crucial to determine the critical pH at which degradation becomes significant.

  • Temperature: Degradation reactions are often accelerated at higher temperatures. Store your stock solutions at low temperatures (e.g., 4°C or -20°C) and minimize the time they are kept at room temperature.

  • Solvent Choice: If your experiment permits, using a non-aqueous or aprotic solvent for your stock solution can prevent hydrolysis. You can then dilute it into your aqueous basic buffer immediately before use.

  • Fresh Preparation: The most reliable approach is to prepare your basic solutions of 5-Methoxy-2-methyl-6-nitro-benzothiazole fresh before each experiment.

Q3: What are the likely degradation products of 5-Methoxy-2-methyl-6-nitro-benzothiazole in a basic medium?

A3: Based on the principles of organic chemistry, the potential degradation products could include:

  • From SNAr:

    • 5-Hydroxy-2-methyl-6-nitro-benzothiazole (if the methoxy group is displaced).

    • 5-Methoxy-2-methyl-6-hydroxy-benzothiazole (if the nitro group is displaced, though less likely due to the high activation for nitro group displacement).

  • From Thiazole Ring Cleavage: This would lead to more complex mixtures of products, which would require detailed analytical characterization (e.g., LC-MS, NMR) for identification.

III. Troubleshooting Guide

This section provides a structured approach to identifying and solving stability issues you might encounter.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a sample in basic buffer. Degradation of the compound.1. Run a time-course stability study at the specific pH and temperature of your experiment. Analyze samples at different time points to monitor the appearance of new peaks and the decrease of the parent compound. 2. Characterize the new peaks using mass spectrometry and, if possible, NMR to identify the degradation products. This will help in understanding the degradation pathway.
Inconsistent experimental results when using the compound in a basic medium. The compound is degrading during the experiment, leading to a lower effective concentration.1. Prepare fresh solutions of the compound in the basic buffer immediately before each experiment. 2. Include a control sample where the compound is incubated in the basic buffer for the duration of the experiment and then analyzed to quantify the extent of degradation. 3. If degradation is significant, explore if the experiment can be performed at a lower pH or temperature.
Precipitate formation upon addition of the compound to a basic buffer. The compound may have low solubility at that specific pH, or a degradation product might be insoluble.1. Check the solubility of the compound at different pH values. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product. 3. Consider using a co-solvent (if compatible with your experiment) to improve solubility.

IV. Experimental Protocols

Protocol 1: Assessing the pH-Dependent Stability of 5-Methoxy-2-methyl-6-nitro-benzothiazole

Objective: To determine the stability of the compound over a range of basic pH values.

Materials:

  • 5-Methoxy-2-methyl-6-nitro-benzothiazole

  • A series of buffers with different pH values (e.g., pH 7.4, 8.0, 9.0, 10.0)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of 5-Methoxy-2-methyl-6-nitro-benzothiazole in a suitable organic solvent (e.g., DMSO or acetonitrile) at a high concentration (e.g., 10 mM).

  • Prepare working solutions by diluting the stock solution into each of the different pH buffers to a final concentration of, for example, 100 µM.

  • Incubate the working solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Take aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the aliquots immediately by HPLC or LC-MS to quantify the remaining parent compound and monitor the formation of any degradation products.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

V. Visualization of Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation mechanisms of 5-Methoxy-2-methyl-6-nitro-benzothiazole under basic conditions.

cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_RingOpening Thiazole Ring Opening start_snar 5-Methoxy-2-methyl-6-nitro-benzothiazole intermediate_snar Meisenheimer Complex (Anionic σ-complex) start_snar->intermediate_snar + OH⁻ (attack at C5) product_snar 5-Hydroxy-2-methyl-6-nitro-benzothiazole intermediate_snar->product_snar - OCH₃⁻ start_ro 5-Methoxy-2-methyl-6-nitro-benzothiazole intermediate_ro Ring-Opened Intermediate start_ro->intermediate_ro + OH⁻ (attack on thiazole ring) product_ro Degradation Products intermediate_ro->product_ro Further reactions

Caption: Potential degradation pathways under basic conditions.

VI. Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve stability issues.

start Inconsistent Results or Visible Degradation check_stability Perform pH-dependent stability study (Protocol 1) start->check_stability is_stable Is the compound stable at the experimental pH? check_stability->is_stable stable Issue is not due to degradation. Check other experimental parameters. is_stable->stable Yes unstable Compound is degrading. is_stable->unstable No modify_conditions Can experimental conditions be modified (lower pH, temp)? unstable->modify_conditions modify_yes Modify conditions and re-test. modify_conditions->modify_yes Yes modify_no Prepare fresh solutions immediately before use for each experiment. modify_conditions->modify_no No end Problem Resolved modify_yes->end modify_no->end

Caption: A workflow for troubleshooting stability issues.

VII. References

  • General Reactivity of Nitroaromatic Compounds: For a general overview of the reactivity of nitroaromatic compounds towards nucleophiles, please refer to standard organic chemistry textbooks. A relevant online resource is the Wikipedia page on .

  • Hydrolysis of Benzothiazole Derivatives: While specific data on the target molecule is scarce, information on related structures can be found in the chemical literature. For instance, the hydrolysis of benzothiazolium salts has been reported.[1]

  • Reactivity of Nitrobenzothiazoles: Studies on the reaction of nitrobenzothiazoles with nucleophiles provide insights into the potential for SNAr reactions.[2]

  • Ring Opening of Benzothiazoles: The potential for the benzothiazole ring to open under alkaline conditions has been documented for certain derivatives.[3]

Sources

Technical Support Center: Benzothiazole Nitration Workup & Nitric Acid Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of benzothiazole derivatives following electrophilic aromatic nitration.

Unreacted nitric acid (


) and its associated byproducts (such as nitrous acid and nitronium ions) pose significant safety hazards and can severely degrade your target compound. Below is a comprehensive, field-proven guide to safely quenching, neutralizing, and removing nitric acid from your benzothiazole synthesis workflows.

Workflow: Nitric Acid Quenching & Product Isolation

G Start Crude Nitration Mixture ThermalQuench Thermal Quench (Ice) Start->ThermalQuench Exothermic control Scavenge Add Sulfamic Acid ThermalQuench->Scavenge Scavenge HNO2 Neutralize Neutralize to pH 7-8 ThermalQuench->Neutralize Direct path Scavenge->Neutralize Base addition Decision Product State? Neutralize->Decision Deprotonation Filter Vacuum Filtration Decision->Filter Solid precipitate Extract Solvent Extraction Decision->Extract Soluble product Wash Aqueous Wash Filter->Wash Remove salts Extract->Wash Remove salts Pure Purified Benzothiazole Wash->Pure

Workflow for quenching and removing unreacted nitric acid from benzothiazole nitration mixtures.

Troubleshooting & FAQs

Q: Why is the immediate removal or quenching of unreacted nitric acid critical post-reaction? A: Nitric acid is a powerful oxidizer and a highly corrosive strong acid[1]. Leaving unreacted nitric acid in the mixture can lead to over-nitration (e.g., forming dinitrobenzothiazoles) or oxidative degradation of the thiazole ring. Furthermore, if your benzothiazole derivative contains an amino group (e.g., 2-aminobenzothiazole), residual nitrous acid (


)—which is often present in concentrated nitric acid—can cause unwanted diazotization or oxidative cleavage.

Q: What is the safest method to perform the initial quench of the nitration mixture? A: The reaction mixture, which typically contains a highly reactive mixture of concentrated sulfuric and nitric acids, must be poured slowly over crushed ice with vigorous stirring[2]. This "thermal quench" controls the highly exothermic heat of dilution. If water is added directly to the acid, the rapid boiling can cause hazardous splattering. Ice maintains the temperature near 0–5°C, preventing thermal runaway and minimizing the formation of oxidative byproducts[3].

Q: How do I neutralize the residual acid to isolate the benzothiazole product? A: After the thermal quench, the highly acidic solution must be neutralized. Aqueous ammonia (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) or sodium carbonate (

) is added dropwise until the pH reaches 7-8. The Causality: Benzothiazole derivatives possess a weakly basic thiazole nitrogen. In strong acids, this nitrogen is protonated, forming a highly water-soluble benzothiazolium salt. Neutralization deprotonates the benzothiazole core back to its neutral state, causing it to precipitate out of the aqueous phase for easy filtration[2].

Q: My product shows dark, tarry oxidative impurities even after ice-quenching. How can I prevent this? A: Oxidative impurities are often caused by the persistent presence of nitronium ions and nitrous acid in the mixture. To mitigate this, add a chemical scavenger such as sulfamic acid or urea to the quenched mixture before neutralization. Sulfamic acid reacts rapidly with nitrous acid to form nitrogen gas and sulfuric acid, effectively halting oxidative side reactions and reducing nitration aggressiveness[4].

Experimental Protocols

Protocol A: Standard Ice-Quench and Ammonia Neutralization

Self-Validating Principle: The transition from a clear or cloudy acidic solution to a distinct solid precipitate (often yellow/orange for nitrobenzothiazoles) serves as visual validation that the isoelectric point/neutralization has been achieved.

  • Preparation: Ensure the nitration reaction (e.g., nitration of 2-aminobenzothiazole) is complete via TLC monitoring[2]. Prepare a large beaker containing crushed ice (approximately 5-10 times the volume of the reaction mixture).

  • Thermal Quench: Slowly pour the acidic reaction mixture over the crushed ice while stirring vigorously. Maintain the internal temperature below 10°C[3].

  • Neutralization: Add aqueous ammonia (25-30%) dropwise to the cold mixture[2]. Monitor the pH continuously using pH paper or a calibrated probe.

  • Validation: Continue adding ammonia until the pH stabilizes at 7.0–8.0. A distinct color change and the formation of a dense precipitate will occur[2].

  • Isolation: Filter the precipitated solid under vacuum. Wash the filter cake extensively with cold distilled water to remove all residual ammonium nitrate and ammonium sulfate salts.

  • Drying: Dry the solid in a vacuum oven at 40°C until a constant weight is achieved.

Protocol B: Sulfamic Acid Scavenging for Sensitive Substrates

Self-Validating Principle: The cessation of gas evolution (


) upon the addition of sulfamic acid indicates the complete consumption of reactive nitrous acid species.
  • Thermal Quench: Pour the completed nitration mixture over crushed ice as described in Protocol A.

  • Scavenging: While maintaining the temperature at 0–5°C, slowly add solid sulfamic acid in small portions to the stirred mixture[4].

  • Observation: Note the evolution of nitrogen gas (effervescence). Continue adding sulfamic acid until no further gas evolution is observed, indicating the complete destruction of nitrous acid.

  • Neutralization & Isolation: Proceed with neutralization using sodium carbonate (

    
    ) or aqueous ammonia, followed by filtration or solvent extraction depending on the product's solubility profile.
    

Quantitative Data: Quenching Agent Selection

Selecting the correct agent for neutralizing unreacted nitric acid depends on the scale of your reaction and the sensitivity of your benzothiazole derivative.

Table 1: Comparison of Neutralization and Quenching Agents for Nitric Acid

AgentChemical FormulaPrimary ByproductsThermal ProfileBest Use Case
Aqueous Ammonia


, Water
High (Exothermic)Inducing precipitation of stable benzothiazoles; easy to wash away salts.
Sodium Carbonate


,

, Water
ModerateGentle neutralization; provides pH buffering to prevent overshooting basicity.
Sodium Bicarbonate


,

, Water
Low (Endothermic dilution)Small-scale reactions; highly sensitive substrates prone to base-catalyzed degradation.
Sulfamic Acid


,

, Water
N/A (Redox reaction)Scavenging nitrous acid/nitronium ions prior to bulk neutralization.

References

  • Source: rjpbcs.
  • Source: humanjournals.
  • Source: laballey.
  • Source: solvay.

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Characterization Strategies for 5-Methoxy-2-methyl-6-nitro-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Methoxy-2-methyl-6-nitro-benzothiazole (CAS: 1858256-14-0)

Executive Summary

In preclinical drug development, the precise structural confirmation of heterocyclic building blocks is non-negotiable. 5-Methoxy-2-methyl-6-nitro-benzothiazole is a highly functionalized scaffold utilized in the synthesis of kinase inhibitors and antimicrobial agents . This guide objectively compares the analytical performance of different Nuclear Magnetic Resonance (NMR) solvent systems (CDCl₃ vs. DMSO-d₆) and field strengths (400 MHz vs. 600 MHz) to establish an optimal, self-validating protocol for the structural characterization of this compound.

Structural Dynamics & Mechanistic Insights

As an Application Scientist, I approach NMR not just as a pattern-matching exercise, but as a map of a molecule's electronic environment. The benzothiazole core of this compound is modified by three distinct substituents, each exerting predictable causal effects on the local magnetic environment of the remaining protons .

  • The 6-Nitro Group (-NO₂): This strongly electron-withdrawing group removes electron density from the adjacent C-7 proton via both inductive and resonance effects. This severe deshielding shifts the H-7 resonance significantly downfield.

  • The 5-Methoxy Group (-OCH₃): Acting as a resonance electron donor, the methoxy oxygen pushes electron density into the aromatic ring, specifically shielding the ortho-positioned C-4 proton and shifting it upfield relative to typical aromatic signals.

  • The 2-Methyl Group (-CH₃): Attached directly to the imine carbon (C-2), these protons are mildly deshielded by the adjacent heteroatoms but remain firmly in the aliphatic region.

Because positions 5 and 6 are substituted, the aromatic protons at C-4 and C-7 are para to each other. This isolates their spin systems, resulting in two distinct singlets rather than complex multiplets.

Substituent_Effects Core Benzothiazole Core (Base Chemical Shifts) NO2 6-Nitro Group (-NO2) Strong Electron Withdrawing Core->NO2 OMe 5-Methoxy Group (-OCH3) Electron Donating (Resonance) Core->OMe Me 2-Methyl Group (-CH3) Weak Electron Donating Core->Me H7 H-7 Proton Deshielded (~8.5 ppm) NO2->H7 Inductive & Resonance Deshielding H4 H-4 Proton Shielded (~7.6 ppm) OMe->H4 Resonance Shielding CH3_peak 2-CH3 Protons (~2.8 ppm) Me->CH3_peak Direct Attachment

Logical relationship of substituent electronic effects on 1H NMR chemical shifts.

Comparative Performance: Solvent Systems & Field Strengths

CDCl₃ vs. DMSO-d₆

While Chloroform-d (CDCl₃) is the industry default due to its low cost and volatility, nitro-aromatic compounds often exhibit poor solubility in non-polar media. This poor solvation leads to low Signal-to-Noise (S/N) ratios and broad line widths. Dimethyl sulfoxide-d₆ (DMSO-d₆) provides superior disruption of intermolecular π-π stacking, yielding sharper peaks. Furthermore, the strong dipole of DMSO-d₆ induces a slight global downfield shift compared to CDCl₃.

Table 1: 1H NMR Data Comparison across Solvents (400 MHz)

Proton AssignmentMultiplicityIntegrationShift in CDCl₃ (δ ppm)Shift in DMSO-d₆ (δ ppm)Causality / Notes
H-7 (Aromatic) Singlet (s)1H~8.35~8.52Deshielded strongly by adjacent -NO₂ group.
H-4 (Aromatic) Singlet (s)1H~7.42~7.65Shielded by resonance from adjacent -OCH₃ group.
5-OCH₃ Singlet (s)3H~3.98~4.05Typical methoxy region; slight solvent shift.
2-CH₃ Singlet (s)3H~2.85~2.82Attached to electron-deficient C=N carbon.
MHz vs. 600 MHz Spectrometers

A common assumption in analytical chemistry is that higher field strength always yields better data. However, comparing the performance of a 400 MHz system against a 600 MHz alternative for this specific molecule reveals diminishing returns. Because the protons in 5-Methoxy-2-methyl-6-nitro-benzothiazole are isolated (lacking complex


 or 

coupling networks), the superior dispersion of a 600 MHz magnet is unnecessary. A 400 MHz instrument provides a highly cost-effective alternative that achieves identical structural resolution for this scaffold.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating internal standards and strict baseline checks, the workflow automatically flags calibration drift or sample degradation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 - 10.0 mg of highly purified 5-Methoxy-2-methyl-6-nitro-benzothiazole.

  • Solvent Addition: Dissolve the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Ensure complete dissolution via gentle vortexing to prevent magnetic susceptibility broadening caused by undissolved particulates.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (ns): 16 (sufficient due to high solubility in DMSO).

    • Relaxation Delay (D1): 1.0 second.

    • Acquisition Time (AQ): 3.0 seconds.

  • Self-Validation Check: Before integrating the peaks, verify that the TMS internal standard is locked exactly at δ 0.00 ppm (±0.01 ppm) . Next, verify the residual non-deuterated DMSO quintet appears at δ 2.50 ppm and the water peak at δ 3.33 ppm . If these reference points deviate, the spectrum must be rejected and the instrument recalibrated.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) function during Fourier Transform (FT) to optimize the S/N ratio without sacrificing the resolution of the singlets. Phase and baseline correct manually.

NMR_Workflow A Compound Synthesis (CAS: 1858256-14-0) B Solvent Selection (DMSO-d6 Preferred) A->B Purified Sample C Sample Preparation (5-10 mg in 0.6 mL + TMS) B->C Dissolution D NMR Acquisition (400 MHz, 16 Scans) C->D Transfer to Tube E Data Processing (FT, Phasing, Baseline Corr.) D->E FID Signal F Structural Validation (Peak Assignment & Integration) E->F 1H NMR Spectrum

Experimental workflow for self-validating NMR acquisition and processing.

Conclusion

For the structural verification of 5-Methoxy-2-methyl-6-nitro-benzothiazole, utilizing DMSO-d₆ on a 400 MHz NMR platform is the optimal analytical choice. It outperforms CDCl₃ by resolving solubility issues that cause signal broadening, and it provides a highly cost-effective alternative to 600 MHz systems by taking advantage of the molecule's isolated spin system. Adhering to the self-validating internal standard checks ensures maximum data integrity for downstream drug development applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76252, 5-Methoxy-2-methylbenzothiazole." PubChem, 2024.[Link]

  • Fulmer, Gregory R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179.[Link]

A Technical Guide to the Infrared Spectroscopy of 5-Methoxy-2-methyl-6-nitro-benzothiazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected infrared (IR) spectroscopic features of 5-Methoxy-2-methyl-6-nitro-benzothiazole, with a particular focus on the characteristic nitro group stretching vibrations. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes fundamental principles of IR spectroscopy and comparative data from analogous structures to predict its spectral characteristics. This approach serves as a valuable tool for researchers in identifying and characterizing this and related compounds.

Core Principles of IR Spectroscopy in Aromatic Nitro Compounds

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by probing their vibrational modes.[1] The nitro group (NO₂) in aromatic compounds is particularly well-suited for IR analysis due to the highly polar nature of the N-O bonds, which results in strong and characteristic absorption bands.[1][2]

The two most prominent vibrational modes for the nitro group are:

  • Asymmetric NO₂ Stretch (ν_as): This is a strong absorption typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][3] This vibration involves the out-of-phase stretching of the two N-O bonds.

  • Symmetric NO₂ Stretch (ν_s): This is another strong absorption, appearing in the 1360-1290 cm⁻¹ range.[1][3] It corresponds to the in-phase stretching of the N-O bonds.

For aromatic nitro compounds, both the symmetric and asymmetric stretches often exhibit comparable, strong intensities.[4]

Predicted IR Absorption Frequencies for 5-Methoxy-2-methyl-6-nitro-benzothiazole

The structure of 5-Methoxy-2-methyl-6-nitro-benzothiazole incorporates several functional groups that will influence its IR spectrum. The benzothiazole core, a methoxy group, a methyl group, and a nitro group all contribute to the overall vibrational profile.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of 5-Methoxy-2-methyl-6-nitro-benzothiazole and its key IR vibrational modes.

Nitro Group Vibrations (ν(NO₂))

The position of the nitro group stretches is sensitive to the electronic environment. The methoxy group (-OCH₃) at the 5-position is an electron-donating group (EDG). Through resonance, it increases the electron density in the aromatic ring system. This enhanced conjugation with the electron-withdrawing nitro group (NO₂) at the 6-position is expected to weaken the N-O bonds. Consequently, a shift to lower wavenumbers (a red shift) for both the asymmetric and symmetric NO₂ stretching frequencies is anticipated compared to nitrobenzene.[1]

  • Predicted ν_as(NO₂): ~1520 - 1490 cm⁻¹ (Strong)

  • Predicted ν_s(NO₂): ~1340 - 1310 cm⁻¹ (Strong)

Aromatic and Benzothiazole Core Vibrations

The benzothiazole ring system will exhibit several characteristic bands:

  • Aromatic C=C Stretch: Medium intensity bands are expected in the 1600-1450 cm⁻¹ region.[1]

  • Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹.[5]

  • C-N Stretch: A medium intensity band for the C-NO₂ stretch is expected in the 890-835 cm⁻¹ range.[1]

Methyl and Methoxy Group Vibrations
  • C-H Stretching (Methyl and Methoxy): These will appear in the 3000-2850 cm⁻¹ region.[5] It's important to note that the presence of a nitro group can sometimes shift the positions of these C-H stretches.[2]

  • C-O Stretching (Methoxy): A strong band corresponding to the C-O stretch of the methoxy group is expected around 1220 cm⁻¹.[6][7]

Comparative Analysis with Structurally Related Compounds

To further refine our predictions, we can compare the expected spectrum of 5-Methoxy-2-methyl-6-nitro-benzothiazole with known data for similar molecules.

Compoundν_as(NO₂) (cm⁻¹)ν_s(NO₂) (cm⁻¹)Key Substituents' Influence
Nitrobenzene ~1523~1347Baseline for aromatic nitro compounds.
m-Nitrotoluene 15371358The methyl group has a minor electronic effect.[3]
p-Nitroanisole ~1500~1330The electron-donating methoxy group in the para position causes a significant red shift.
5-Methoxy-2-methyl-6-nitro-benzothiazole (Predicted) ~1520 - 1490~1340 - 1310The combined electronic effects of the methoxy group and the benzothiazole ring are expected to cause a red shift.

This comparison suggests that the electron-donating methoxy group will be a dominant factor in lowering the nitro stretching frequencies in the target molecule.

Experimental Protocol for IR Spectroscopy

To validate these predictions, the following experimental protocol for obtaining a high-quality FT-IR spectrum is recommended.

FT-IR Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation Sample Weigh ~1-2 mg of 5-Methoxy-2-methyl-6-nitro-benzothiazole KBr Add ~100-200 mg of dry KBr powder Sample->KBr Grind Grind thoroughly in an agate mortar and pestle KBr->Grind Pellet Press into a thin, transparent pellet Grind->Pellet Background Collect a background spectrum of the empty sample compartment Acquire Place the KBr pellet in the sample holder and acquire the spectrum Background->Acquire Process Process the spectrum (e.g., baseline correction, peak picking) Acquire->Process Identify Identify characteristic peaks for NO₂, C=C, C-H, and C-O stretches Process->Identify Compare Compare with predicted values and spectra of related compounds Identify->Compare

Caption: Standard workflow for obtaining and interpreting the FT-IR spectrum of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Ensure the sample of 5-Methoxy-2-methyl-6-nitro-benzothiazole is pure and dry.

    • Weigh approximately 1-2 mg of the sample.

    • Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Turn on the FT-IR spectrometer and allow it to stabilize.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • Perform a baseline correction on the acquired spectrum if necessary.

    • Use the spectrometer software to identify the wavenumbers of the major absorption bands.

    • Compare the experimental peak positions with the predicted values and the data from the comparative compounds listed in the table above.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the IR spectrum of 5-Methoxy-2-methyl-6-nitro-benzothiazole. The key diagnostic features are expected to be the strong asymmetric and symmetric stretching bands of the nitro group, which are predicted to be red-shifted due to the electronic influence of the methoxy substituent. By following the provided experimental protocol, researchers can obtain an experimental spectrum and use this guide as a basis for its interpretation and for the structural elucidation of this and other novel benzothiazole derivatives.

References

  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem.
  • Infrared of nitro compounds - Chemistry.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. Available at: [Link]

  • IR: nitro groups. Available at: [Link]

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Vibrational Behavior of the −NO2 Group in Energetic Compounds - ResearchGate. Available at: [Link]

  • Ultraviolet and infrared spectra of some aromatic nitro-compounds - RSC Publishing. Available at: [Link]

  • Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes | ACS Omega. Available at: [Link]

  • Infrared Band Assignments for the 2900 cm−1 Region Methyl Group Vibrations in XC6H4COOCH3, XC6H4CH3, and XC6H4COCH3 Molecules. Available at: [Link]

  • [FREE] Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Clearly indicate which regions of the - Brainly. Available at: [Link]

  • IR Spectroscopy of Nitro Group Stretching | PDF - Scribd. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC. Available at: [Link]

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A Comparative Analysis of Melting Points: The Influence of Methoxy and Nitro Substituents on the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal and materials chemistry, the physical properties of a compound offer the first crucial insights into its purity, stability, and potential behavior in various applications.[1] Among these, the melting point stands as a fundamental and highly informative characteristic. It reflects the energy required to overcome the intermolecular forces holding a crystalline solid together. This guide provides an in-depth comparison of the melting points of two benzothiazole derivatives: 5-methoxy-benzothiazole and 6-nitro-benzothiazole. By examining the profound impact of a simple substituent change—from a methoxy group to a nitro group—we can elucidate key principles of molecular interaction and physical chemistry that are vital for researchers, scientists, and drug development professionals.

Benzothiazole and its derivatives are a cornerstone in heterocyclic chemistry, forming the backbone of numerous pharmaceuticals and functional materials.[2][3][4][5] The strategic placement of functional groups on the benzothiazole ring system allows for the fine-tuning of their physicochemical properties.[3] This analysis will explore the causality behind the dramatic difference in melting points between the methoxy- and nitro-substituted analogs, supported by experimental data and a detailed protocol for melting point determination.

Comparative Melting Point Data

The melting points for 6-nitro-benzothiazole and a closely related methoxy analog are summarized below. A significant disparity is immediately evident, with the nitro-substituted compound exhibiting a melting point that is substantially higher.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
6-Nitro-benzothiazoleC₇H₄N₂O₂S180.18[6]171.5 - 178.0[6][7][8][9]
5-Methoxy-2-methyl-benzothiazole*C₉H₉NOS179.24[10]31.0 - 40.0[10][11]

The Decisive Role of Intermolecular Forces

The melting point of a crystalline solid is a direct measure of the strength of the forces holding its molecules together in a crystal lattice.[12] The vast difference between the melting points of the 6-nitro and 5-methoxy derivatives—a gap of over 130°C—can be attributed almost entirely to the nature of their respective substituents and the intermolecular interactions they promote.

6-Nitro-benzothiazole: A Case of Strong Dipole-Dipole Interactions

The nitro group (-NO₂) is a powerful electron-withdrawing substituent with a large dipole moment.[13][14] Its structure features formal positive and negative charges on the nitrogen and oxygen atoms, respectively, creating a highly polar functional group.[15] This polarity is the dominant factor responsible for its high melting point.

  • Strong Dipole-Dipole Interactions: In the solid state, molecules of 6-nitro-benzothiazole align themselves in the crystal lattice to maximize the electrostatic attraction between the positive end of one molecule's dipole (near the benzothiazole ring) and the negative end of a neighbor's dipole (the nitro group). These strong, ordered interactions require a significant amount of thermal energy to disrupt, resulting in a high melting point.

  • Other Contributing Forces: While dipole-dipole forces are paramount, other interactions contribute to lattice stability. These include van der Waals forces and potential C–H···O weak hydrogen bonds, where a hydrogen atom on one molecule interacts with an oxygen atom of a nitro group on an adjacent molecule.[14] The planar aromatic system also allows for potential π-π stacking interactions.

5-Methoxy-benzothiazole: Weaker and Less Directional Forces

In contrast, the methoxy group (-OCH₃) has a much smaller dipole moment and is considered a weaker polar substituent compared to the nitro group. It is an electron-donating group by resonance but is moderately electron-withdrawing inductively.

  • Weaker Dipole-Dipole Interactions: The methoxy group imparts some polarity to the molecule, but the resulting dipole-dipole interactions are significantly weaker than those in its nitro counterpart.

  • Van der Waals Forces: London dispersion forces, which depend on molecular size and shape, are the primary intermolecular force for the methoxy derivative. While present, they are less energetic than strong dipole-dipole interactions.

  • Hydrogen Bond Acceptor Capability: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor.[16] However, in a pure sample, there are no strong hydrogen bond donors (like O-H or N-H), so this capability does not lead to strong self-association via hydrogen bonding. It can, however, participate in very weak C-H···O interactions.[16]

The interplay of these factors results in a much lower overall energy of the crystal lattice for the methoxy derivative, requiring less thermal energy to transition to the liquid phase.

G cluster_0 6-Nitro-benzothiazole cluster_1 5-Methoxy-benzothiazole a Benzothiazole Core b Nitro Group (-NO₂) (Highly Polar) a->b Substituent c Strong Dipole-Dipole Interactions b->c Leads to e High Melting Point (~175 °C) c->e Requires high energy to overcome d π-π Stacking d->c Leads to f Benzothiazole Core g Methoxy Group (-OCH₃) (Moderately Polar) f->g Substituent h Weaker Dipole-Dipole & Van der Waals Forces g->h Leads to i Low Melting Point (~37 °C) h->i Requires low energy to overcome G start Start prep 1. Sample Preparation (Dry & Powdered) start->prep load 2. Load Capillary Tube (2-3 mm height) prep->load fast_heat 3. Rapid Heating (To find approximate MP) load->fast_heat cool 4. Cool Apparatus (>20°C below approx. MP) fast_heat->cool slow_heat 5. Slow Heating (1-2°C/min) (Near expected MP) cool->slow_heat observe 6. Observe & Record slow_heat->observe t1 Record T1 (First liquid drop) observe->t1 t2 Record T2 (All liquid) t1->t2 report 7. Report Range (T1 - T2) t2->report end End report->end

Caption: Standard workflow for capillary melting point determination.

Conclusion

The comparison between 5-methoxy-benzothiazole and 6-nitro-benzothiazole offers a compelling demonstration of how substituent choice profoundly dictates a molecule's physical properties. The high melting point of 6-nitro-benzothiazole is a direct consequence of the strong, directional dipole-dipole interactions facilitated by the highly polar nitro group. In contrast, the much weaker intermolecular forces present in the methoxy-substituted analog lead to a significantly lower melting point. This understanding is not merely academic; it has practical implications in drug design, where crystal packing and solubility are critical, and in materials science, where thermal stability is often a key design parameter. By grasping the causality behind these differences, researchers can more effectively predict and engineer the properties of novel molecular entities.

References

  • University of Calgary. Melting point determination. [Link]

  • CAS Common Chemistry. 6-Nitrobenzothiazole. [Link]

  • Labnet International. Measuring the Melting Point. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]

  • Semantic Scholar. Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. [Link]

  • Semantic Scholar. Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives. [Link]

  • MDPI. Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. [Link]

  • MDPI. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. [Link]

  • ResearchGate. Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. [Link]

  • PubMed. Pairwise substitution effects, inter- and intramolecular hydrogen bonds in methoxyphenols and dimethoxybenzenes. Thermochemistry, calorimetry, and first-principles calculations. [Link]

  • U.S. Environmental Protection Agency. Benzothiazole, 5-methoxy-2-methyl- Properties. [Link]

  • MDPI. Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. [Link]

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  • Baghdad Science Journal. Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. [Link]

  • National Center for Biotechnology Information. Parallels between the chloro and methoxy groups for potency optimization. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. [Link]

  • Quora. Is it possible to add a Nitro group to an aromatic compound that already has an OH group? [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • Journal of Materials Chemistry C. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. [Link]

  • ResearchGate. Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. [Link]

  • MDPI. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

  • National Center for Biotechnology Information. 5-Methoxy-2-methylbenzothiazole. [Link]

  • Science of Synthesis. Product Class 18: Benzothiazoles and Related Compounds. [Link]

  • Google Patents.
  • SciSpace. Substituent effects of nitro group in cyclic compounds. [Link]

  • Taylor & Francis Online. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • Chemistry LibreTexts. Intermolecular Forces. [Link]

Sources

Comparative UV-Vis Spectroscopic Guide: 5-Methoxy-2-methyl-6-nitrobenzothiazole vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a highly specialized heterocyclic building block, 5-Methoxy-2-methyl-6-nitrobenzothiazole is frequently utilized in the synthesis of luciferin analogues, cyanine dyes, and photoactive theranostic agents [3]. For researchers and drug development professionals, understanding the precise electronic transitions of this molecule is critical for optimizing downstream photochemical properties.

This guide objectively compares the UV-Vis absorption profile of 5-Methoxy-2-methyl-6-nitrobenzothiazole against its structural alternatives, explaining the quantum mechanical causality behind these shifts and providing a self-validating experimental protocol for accurate spectral acquisition.

Electronic Causality: The "Push-Pull" Mechanism

To understand why 5-Methoxy-2-methyl-6-nitrobenzothiazole outperforms simpler analogues in near-UV/visible light absorption, we must analyze the specific contributions of its substituents to the molecular orbital framework [5]:

  • The Benzothiazole Core: Provides a rigid, conjugated

    
    -system responsible for baseline 
    
    
    
    transitions, typically absorbing deep in the UV region (<300 nm).
  • The 6-Nitro Group (Electron-Withdrawing): The highly electronegative

    
     group acts as a strong 
    
    
    
    -acceptor. By withdrawing electron density from the aromatic ring, it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) [2].
  • The 5-Methoxy Group (Electron-Donating): The oxygen lone pairs of the

    
     group act as strong 
    
    
    
    -donors. Positioned adjacent to the nitro group, this raises the energy of the Highest Occupied Molecular Orbital (HOMO) [1].

The Causality of the Shift: When both groups are present, they create a highly polarized Intramolecular Charge Transfer (ICT) axis. This synergistic "push-pull" dynamic drastically narrows the HOMO-LUMO gap. Consequently, lower-energy photons are required to excite the electrons, resulting in a pronounced bathochromic (red) shift and an increased molar extinction coefficient (hyperchromic effect) compared to mono-substituted alternatives [4].

Comparative UV-Vis Performance Data

The table below summarizes the quantitative absorption data, demonstrating how stepwise substitution alters the spectral profile.

CompoundSubstituent ProfileExpected

(nm) in EtOH
Molar Extinction Coefficient (

,

)
Primary Electronic Transition
Benzothiazole (Base)None~280, 295~2,500

5-Methoxy-2-methylbenzothiazole 5-OMe, 2-Me~290 - 305~4,200

2-Methyl-6-nitrobenzothiazole 2-Me, 6-

~315 - 325~12,000

/ Weak ICT
5-Methoxy-2-methyl-6-nitrobenzothiazole 5-OMe, 2-Me, 6-

~345 - 360 ~15,500 Strong ICT (Push-Pull)

Data Note: Values for the target compound are extrapolated based on the established additive bathochromic shifts of strong EDG/EWG pairs on the benzothiazole scaffold.

Self-Validating Experimental Protocol for UV-Vis Spectroscopy

To ensure absolute trustworthiness in your spectral data, do not simply run a single scan. The following protocol is designed as a self-validating system to mathematically prove the absence of aggregation, solvent interference, or detector saturation.

Phase 1: Preparation and Baseline Correction
  • Solvent Selection: Use strictly spectroscopic-grade Ethanol (EtOH) or Dimethylformamide (DMF). Causality: Impurities in lower-grade solvents absorb heavily below 300 nm, masking the

    
     transitions of the benzothiazole core.
    
  • Cuvette Selection: Use a 10 mm path-length quartz cuvette. Causality: Standard glass or plastic cuvettes absorb UV light below 340 nm, which will artificially truncate the blue-edge of the absorption band.

  • Blanking: Fill both the reference and sample cuvettes with the pure solvent. Run a baseline scan from 200 nm to 600 nm to zero the instrument [2].

Phase 2: The Self-Validating Measurement Workflow
  • Stock Solution: Prepare a

    
     stock solution of 5-Methoxy-2-methyl-6-nitrobenzothiazole in EtOH. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Serial Dilution: Prepare three working concentrations:

    
    , 
    
    
    
    , and
    
    
    .
  • Spectral Acquisition: Scan each concentration from 200 nm to 600 nm at a scan rate of 1 nm/interval.

  • Internal Validation (The Beer-Lambert Check):

    • Extract the maximum absorbance (

      
      ) at the identified 
      
      
      
      (expected ~350 nm) for all three concentrations.
    • Plot Absorbance vs. Concentration.

    • Validation Criteria: The relationship must be strictly linear (

      
      ). If the plot curves downward at 
      
      
      
      , the compound is experiencing
      
      
      stacking (aggregation) or the detector is saturated. If so, discard the
      
      
      data and rely on the
      
      
      and
      
      
      scans to calculate the true molar extinction coefficient (
      
      
      ).

Structural Workflow & Electronic Pathway Visualization

The following diagram illustrates the logical flow of how the specific substituents on 5-Methoxy-2-methyl-6-nitrobenzothiazole dictate its unique UV-Vis absorption profile.

G Core Benzothiazole Core (Base π-π* Transitions) Methoxy 5-Methoxy Group (Electron Donating: Raises HOMO) Core->Methoxy C5 Substitution Nitro 6-Nitro Group (Electron Withdrawing: Lowers LUMO) Core->Nitro C6 Substitution ICT Intramolecular Charge Transfer (ICT) 'Push-Pull' System Methoxy->ICT +π Resonance Nitro->ICT -π Resonance Gap Narrowed HOMO-LUMO Gap ICT->Gap Synergistic Effect Shift Bathochromic (Red) Shift λ_max ≈ 345-360 nm Gap->Shift Lower Energy Photons Required

Logical flow of substituent effects on the electronic transitions and UV-Vis absorption shift.

References

  • PubChem. "5-Methoxy-2-methylbenzothiazole | CID 76252". National Center for Biotechnology Information.[Link]

  • MDPI. "A New Demand for Improved Selectivity and Potency of Cyanine Dyes as Antiproliferative Agents Against Colorectal Cancer Cells". International Journal of Molecular Sciences. [Link]

  • IJARSCT. "Synthesis and Characterization of 2-Amino 6-Nitrobenzothiazole-Adipamide-Formaldehyde Copolymer". International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • RSC Publishing. "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes". Physical Chemistry Chemical Physics. [Link]

Comparative Technical Guide: 6-Nitro vs. 6-Amino Benzothiazole Antibacterial Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of benzothiazole-based antimicrobials, the substituent at the C-6 position acts as a critical "tuning knob" for biological activity. This guide compares the antibacterial efficacy of 6-nitrobenzothiazole and 6-aminobenzothiazole derivatives.

The Verdict:

  • 6-Nitrobenzothiazole derivatives generally exhibit superior broad-spectrum antibacterial activity , particularly against Gram-negative pathogens like Pseudomonas aeruginosa. The electron-withdrawing nitro group enhances lipophilicity (LogP) and facilitates specific target interactions (e.g., DNA gyrase inhibition) via electronic effects.

  • 6-Aminobenzothiazole serves primarily as a versatile pharmacophore scaffold . While the free amine often shows lower intrinsic potency and poor Gram-negative penetration, it is the preferred precursor for synthesizing high-potency Schiff bases and sulfonamides.

Chemical & Physical Property Analysis[1][2][3][4][5]

The differential antibacterial activity is rooted in the physicochemical properties driven by the electronic nature of the C-6 substituent.

Table 1: Physicochemical Comparison
Property6-Nitrobenzothiazole6-AminobenzothiazoleImpact on Antibacterial Activity
Electronic Effect Strong Electron Withdrawing (-I, -M)Electron Donating (+M)Nitro groups decrease electron density in the ring, enhancing π-stacking interactions with DNA bases.
LogP (Lipophilicity) ~2.20~1.25Higher LogP allows 6-nitro derivatives to passively diffuse through the lipid-rich outer membrane of Gram-negative bacteria.
TPSA (Ų) 56.0342.00Nitro group adds polarity specific for reductase enzyme recognition.
Metabolic Fate Reductive activation (Nitro

Amine/Radical)
Acetylation / ConjugationNitro reduction generates toxic radical intermediates (ROS) within the bacterium.

Antibacterial Performance: The Data

Gram-Negative Activity (P. aeruginosa, E. coli)

The 6-nitro substituent provides a decisive advantage against Gram-negative bacteria. The outer membrane of these organisms acts as a barrier to hydrophilic molecules.

  • 6-Nitro: The increased lipophilicity facilitates penetration. Once inside, the nitro group often undergoes enzymatic reduction, generating reactive oxygen species (ROS) or binding tightly to DNA gyrase.

  • 6-Amino: The free amino group is more hydrophilic, reducing passive diffusion across the Gram-negative outer membrane. Consequently, simple 6-amino derivatives often show MIC values >100 µg/mL against E. coli unless derivatized (e.g., into Schiff bases).

Gram-Positive Activity (S. aureus, B. subtilis)

Both scaffolds show activity, but the mechanisms differ.

  • 6-Nitro: Exhibits potent bacteriostatic activity, often with MICs in the range of 6.25 – 50 µg/mL .

  • 6-Amino: Shows moderate activity. However, when the amine is converted to a Schiff base or sulfonamide , potency can equal or exceed that of the nitro derivatives due to additional binding pockets being occupied.

Table 2: Comparative MIC Ranges (Synthesized Data)
Bacterial Strain6-Nitro Derivatives (MIC µg/mL)6-Amino Derivatives (MIC µg/mL)*Interpretation
S. aureus (Gram+) 6.25 – 25.025.0 – >100Nitro shows higher intrinsic potency.
B. subtilis (Gram+) 10.0 – 50.050.0 – 100Amino requires functionalization for high potency.
E. coli (Gram-) 12.5 – 50.0>100 (Inactive)Critical Differentiator: Nitro is active; Amino is often inactive.
P. aeruginosa (Gram-) 6.25 – 50.0>100 (Inactive)Nitro group is essential for anti-pseudomonal activity in simple cores.

*Note: Data refers to simple derivatives (e.g., 2-substituted) where the C-6 position is the variable. Complex Schiff bases of 6-amino can achieve low MICs.

Mechanism of Action (MoA)

The following diagram illustrates the divergent pathways by which these two moieties exert their antibacterial effects.

MoA_Comparison Substrate Benzothiazole Scaffold Nitro 6-Nitro Substituent Substrate->Nitro Amino 6-Amino Substituent Substrate->Amino Penetration High Lipophilicity (Gram-Neg Penetration) Nitro->Penetration Passive Diffusion Reductase Bacterial Nitroreductase Penetration->Reductase Intracellular Radical Nitro-Radical Anion (Toxic Intermediate) Reductase->Radical Enzymatic Reduction DNA_Damage DNA Strand Breakage & Oxidative Stress Radical->DNA_Damage Cell Death H_Bond Hydrogen Bonding (Donor/Acceptor) Amino->H_Bond Deriv Chemical Derivatization (Schiff Base / Sulfonamide) Amino->Deriv Synthetic Modification Target Enzyme Active Site (DNA Gyrase / DHFR) H_Bond->Target Weak/Moderate Binding Enhanced_Bind Extended Binding Pocket Interaction Deriv->Enhanced_Bind Optimization Enhanced_Bind->Target Potent Inhibition

Figure 1: Divergent mechanisms of action. The nitro group drives oxidative stress and membrane permeation, while the amino group acts as a chemical handle for ligand optimization.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols. These are designed to ensure reproducibility and minimize solvent interference.

Protocol A: Synthesis of 6-Nitrobenzothiazole (Jacobson Cyclization)

This method ensures high yield and regioselectivity.

  • Reagents: 4-Nitroaniline (1.0 eq), Ammonium thiocyanate (4.0 eq), Glacial Acetic Acid, Bromine (1.0 eq).

  • Procedure:

    • Dissolve 4-nitroaniline in glacial acetic acid.

    • Add ammonium thiocyanate and cool to < 10°C.

    • Add bromine dropwise in acetic acid while maintaining temperature < 10°C (Exothermic!).

    • Stir for 2 hours, then neutralize with ammonia solution.

    • Purification: Filter the yellow precipitate and recrystallize from ethanol.

    • Validation: Melting point should be ~166-167°C.

Protocol B: MIC Determination (Broth Microdilution)

Standardized to CLSI guidelines for accurate comparison.

  • Preparation:

    • Dissolve test compounds (Nitro/Amino derivatives) in DMSO (Stock: 1 mg/mL).

    • Critical Step: Ensure final DMSO concentration in assay wells is < 1% to prevent solvent toxicity.

  • Inoculum:

    • Adjust bacterial culture (S. aureus ATCC 25923, P. aeruginosa ATCC 27853) to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Mueller-Hinton Broth.

  • Assay:

    • Use 96-well plates. Add 100 µL of broth containing serial dilutions of the compound (Range: 100 µg/mL to 0.1 µg/mL).

    • Add 100 µL of bacterial suspension.

    • Include Positive Control (Ciprofloxacin) and Negative Control (Sterile Broth + DMSO).

  • Readout:

    • Incubate at 37°C for 24 hours.

    • MIC Definition: The lowest concentration with no visible turbidity.

    • Visualization: Add 20 µL of resazurin dye (0.01%) and incubate for 2 hours. Blue = Inhibition; Pink = Growth.

Conclusion & Recommendation

For researchers designing novel antibacterial agents:

  • Select 6-Nitrobenzothiazole if your goal is direct, broad-spectrum activity in the early hit-discovery phase. Its lipophilicity ensures it can breach the Gram-negative cell wall, and the nitro group provides a validated mechanism of toxicity.

  • Select 6-Aminobenzothiazole if you are building a library of derivatives . The amino group is a weak antibacterial agent on its own but is the ideal "chemical hook" for attaching pharmacophores (e.g., via Schiff base formation) to target specific enzymes like DHFR.

Final Technical Note: The electron-withdrawing nature of the nitro group at position 6 correlates strongly with increased DNA gyrase binding affinity compared to the electron-donating amino group.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link][1][2][3][4]

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives. Molecules (MDPI). Available at: [Link][2]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles. National Institutes of Health (PMC). Available at: [Link]

  • 6-Nitrobenzothiazole Physical Properties. NIST Chemistry WebBook.[5][6] Available at: [Link]

Sources

Characterization of Benzothiazole Nitration Products by C13 NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural elucidation of benzothiazole nitration products, specifically focusing on the utility of Carbon-13 Nuclear Magnetic Resonance (C13 NMR). While Proton (H1) NMR and Mass Spectrometry (MS) are standard in drug discovery workflows, C13 NMR offers superior resolution for quaternary carbons and regioisomer differentiation in fused heterocyclic systems. This document details the synthetic pathway, comparative analytical merits, and a self-validating assignment protocol for the major product, 6-nitrobenzothiazole .

Part 1: The Synthetic Landscape[1]

Mechanism and Regioselectivity

The nitration of benzothiazole is a classic electrophilic aromatic substitution (EAS). The benzothiazole fused ring system consists of a benzene ring fused to a thiazole ring. The thiazole ring is electron-withdrawing (deactivating), directing electrophilic attack to the more electron-rich benzene ring.

Within the benzene ring, the positions are determined by the stability of the sigma-complex intermediate. Experimental evidence and resonance theory dictate that the 6-position is the most favorable site for nitration, followed by the 4-position and 7-position as minor products depending on temperature and acid concentration [1, 2].

Reaction Pathway Diagram

The following diagram illustrates the nitration workflow and the resulting isomer distribution.

NitrationPathway Start Benzothiazole (C7H5NS) Reagents Mixed Acid (HNO3 / H2SO4) <10°C Start->Reagents Intermediate Sigma Complex (Resonance Stabilized) Reagents->Intermediate Major Major Product 6-Nitrobenzothiazole (~50-70%) Intermediate->Major Kinetic Control Minor Minor Isomers 4-Nitro / 7-Nitro (Mixture) Intermediate->Minor Steric/Electronic Factors

Figure 1: Reaction pathway for the electrophilic nitration of benzothiazole showing major and minor regioselectivity.

Part 2: Analytical Method Comparison

To ensure robust characterization, it is essential to understand why C13 NMR is selected over or alongside other methods.

FeatureC13 NMR H1 NMR Mass Spectrometry (MS)
Primary Utility Carbon skeleton mapping; Quaternary carbon ID.Proton counting; Neighbor coupling (

values).
Molecular weight; Fragmentation patterns.
Isomer Resolution High. Distinct shifts for ipso carbons allow clear distinction between 6-nitro and 4/5-nitro isomers.Medium. Overlapping aromatic signals can obscure splitting patterns in crude mixtures.Low. Isomers have identical mass (

180). Requires complex MS/MS fragmentation analysis.
Sample Requirement High (~10-50 mg).Low (<1 mg).Very Low (<1 µg).
Key Advantage Direct observation of the C-NO2 carbon (deshielded) and C=N carbon.Quick verification of aromatic proton count (3 vs 4).Rapid purity check.

Part 3: C13 NMR Characterization Logic

Chemical Shift Logic (The "Why")

In C13 NMR, the chemical shift (


) is determined by the electron density around the nucleus.
  • C2 (Thiazole N=C-S): This is the most deshielded carbon in the system, typically appearing at 155–165 ppm due to the electronegativity of both Nitrogen and Sulfur.

  • Ipso-Carbon (C-NO2): The carbon directly attached to the nitro group experiences a strong Deshielding effect (downfield shift of ~20 ppm relative to unsubstituted).

  • Ortho-Carbons: Carbons ortho to the nitro group experience a Shielding effect (upfield shift).

Assignment Workflow

Use the following logic gate to validate your product.

AssignmentLogic Step1 Acquire C13 DEPT-135 & Proton-Decoupled Spectra Step2 Identify C2 Signal (Most Downfield: ~155-160 ppm) Step1->Step2 Step3 Count Quaternary Carbons (Phased down/absent in DEPT) Step2->Step3 Decision Are there 3 Quaternary Signals? (C3a, C7a, C-NO2) Step3->Decision Result6 Confirm 6-Nitro: C6 (Ipso) at ~144-146 ppm Decision->Result6 Yes ResultOther Suspect 4/5/7-Nitro: Check coupling in H1 NMR Decision->ResultOther No

Figure 2: Logical workflow for assigning the regiochemistry of benzothiazole nitration products.

Reference Data: Chemical Shifts

The table below compares the unsubstituted benzothiazole with the 6-nitro derivative. Values are approximate (solvent dependent, typically DMSO-


 or CDCl

) [3, 4].
Carbon PositionBenzothiazole (

ppm)
6-Nitrobenzothiazole (

ppm)
Shift Effect (

)
C2 (N=C-S) 153.8158.5+ Deshielded
C3a (Bridge) 153.0155.2+ Inductive
C6 (Ipso) 126.3144.8 +18.5 (Diagnostic)
C7a (Bridge) 133.6138.0+ Deshielded
C4 121.8122.5Minor
C5 125.6121.0- Shielded (Ortho)
C7 123.6123.0Minor

Note: The diagnostic signal for 6-nitrobenzothiazole is the appearance of a new quaternary carbon signal at ~145 ppm (C6) and the downfield shift of the C2 signal.

Part 4: Experimental Protocols

Synthesis of 6-Nitrobenzothiazole

Objective: Produce a crude mixture enriched in the 6-nitro isomer for analysis.

  • Preparation: Cool 5.0 mL of concentrated sulfuric acid (

    
    ) to 0–5°C in an ice bath.
    
  • Addition: Slowly add 3.0 mL of concentrated nitric acid (

    
    ) dropwise, maintaining temperature <10°C.
    
  • Substrate: Dissolve 1.0 g of benzothiazole in 2 mL

    
     and add to the nitrating mixture over 30 mins.
    
  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

  • Quench: Pour mixture onto 50 g crushed ice. A yellow precipitate (mixed isomers) will form.

  • Isolation: Filter the solid, wash with cold water until neutral pH. Recrystallize from ethanol to purify the 6-nitro isomer (major product).

NMR Sample Preparation

Objective: Obtain high-resolution C13 spectra.

  • Solvent Choice: Use DMSO-

    
      (Dimethyl sulfoxide-d6). Nitro-compounds often have poor solubility in CDCl
    
    
    
    , and DMSO provides better peak separation for polar heterocycles.
  • Concentration: Dissolve 30–50 mg of the dried solid in 0.6 mL solvent. (Note: C13 requires higher concentration than H1).

  • Acquisition Parameters:

    • Frequency: 100 MHz or higher (for Carbon).[1][2]

    • Scans: Minimum 512 scans (due to low natural abundance of C13).

    • Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons).

    • Experiment: Run standard Proton-Decoupled C13 and DEPT-135 (to distinguish CH/CH3 from CH2 and Cq).

References

  • BenchChem. (2025). Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. Retrieved from

  • Ward, E. R., & Poesche, W. H. (1961).[3] A quantitative study of the nitration of benzothiazole. Journal of the Chemical Society, 2825-2828.[3] Retrieved from

  • National Institutes of Health (NIH). (2025). 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135. PubChem. Retrieved from

  • Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives. Magnetic Resonance in Chemistry, 46(12), 1175-1179.[4] Retrieved from

Sources

Structural and Functional Comparison: Substituted Nitro-Benzothiazoles vs. Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of Substituted Nitro-Benzothiazoles Content Type: Publish Comparison Guide

Executive Summary

In the realm of medicinal chemistry and materials science, the 6-nitro-benzothiazole scaffold represents a "privileged structure" due to its enhanced electronic receptivity and rigid planar geometry. Unlike its benzimidazole isosteres or unsubstituted benzothiazole precursors, the introduction of a nitro group at the C6 position fundamentally alters the crystal packing landscape.

This guide provides a technical comparison of substituted nitro-benzothiazoles against their primary alternatives. We analyze how the nitro group acts not just as a pharmacophore, but as a "crystal engineering handle," driving specific intermolecular interactions that correlate with superior thermal stability and distinct bioavailability profiles.

Part 1: Comparative Performance Analysis

The following analysis contrasts the 6-Nitro-Benzothiazole scaffold with two common alternatives: the Unsubstituted Benzothiazole (to isolate the nitro group's effect) and the Benzimidazole scaffold (a common bio-isostere).

1.1 Structural & Physical Performance

The nitro group serves as a strong


-acceptor, increasing the acidity of the amine protons (in 2-amino derivatives) and facilitating stronger hydrogen bond networks.
Feature6-Nitro-Benzothiazole (Product)Unsubstituted Benzothiazole (Alternative A)Benzimidazole Analog (Alternative B)
Crystal Density High (>1.50 g/cm³) Moderate (~1.35 g/cm³)Moderate (~1.30 g/cm³)
Melting Point 247–252 °C (High Stability)129–131 °C170–172 °C
Lattice Energy High (Driven by dipole-dipole & H-bonds)Moderate (Van der Waals dominant)High (Strong N-H...N networks)

-Stacking
Strong (Face-to-Face) due to electron-deficient ringWeak/SlippedModerate
Solubility Low in non-polar; Moderate in DMSOHigh in organic solventsAmphoteric; pH-dependent

Key Insight: The 6-nitro substituent significantly increases the melting point (>100°C increase vs. unsubstituted), indicating a far more robust crystal lattice. This stability is advantageous for solid-state drug formulation but requires specialized crystallization solvents (e.g., DMSO/Methanol mixtures) compared to the alternatives.

1.2 Functional Activity (Bio-Efficacy)

Experimental data suggests the nitro group enhances binding affinity in specific targets (e.g., antimicrobial and anticancer), often outperforming benzimidazole analogs which lack the electronic "pull" of the nitro group.

Application6-Nitro-Benzothiazole PerformanceBenzimidazole PerformanceMechanistic Driver
Anticancer (MCF-7) IC50: ~2–10 µM IC50: >20 µMNitro group acts as a metabolic handle and enhances intercalation into DNA minor grooves.
Antimicrobial Broad Spectrum Gram-positive focusedThe thiazole sulfur facilitates specific S...X interactions absent in imidazoles.
NLO Properties High Hyperpolarizability LowPush-pull system (Amino donor + Nitro acceptor) creates strong non-linear optical response.
Part 2: In-Depth Crystallographic Analysis
2.1 The "Nitro Twist" Effect

In many crystal structures of substituted nitro-benzenes and benzothiazoles, the nitro group is not perfectly coplanar with the aromatic ring.

  • Observation: The nitro group often exhibits a torsion angle of 5–7° relative to the benzothiazole plane.

  • Causality: This twist is rarely steric; rather, it is induced by intermolecular hydrogen bonding (e.g.,

    
    ) or packing forces that override the conjugation energy penalty.
    
  • Impact: This slight deviation breaks perfect symmetry, often leading to lower-symmetry space groups (e.g., Monoclinic P21/c) rather than higher-symmetry orthorhombic forms, allowing for denser packing.

2.2 The Thiazole Sulfur Advantage

Unlike benzimidazoles, benzothiazoles possess a sulfur atom that participates in Chalcogen Bonding (


 or 

).
  • Mechanism: The sulfur atom has a

    
    -hole (region of positive electrostatic potential) that can interact with nucleophiles.
    
  • Data: Intra- or intermolecular

    
     distances are often found to be ~2.70 Å, significantly shorter than the sum of Van der Waals radii (3.35 Å). This locks the conformation, reducing entropic penalty during ligand-protein binding.
    
Part 3: Experimental Protocols

To achieve the high-quality single crystals required for this analysis, standard evaporation methods often fail due to the low solubility of nitro-benzothiazoles. The following "Self-Validating" protocol utilizes a solvothermal approach to ensure high-quality data.

3.1 Synthesis of 2-Amino-6-Nitrobenzothiazole
  • Reagents: 2-Aminobenzothiazole (1.0 eq),

    
     (conc.), 
    
    
    
    (fuming).
  • Procedure:

    • Dissolve 2-aminobenzothiazole in conc.

      
       at 0–5 °C.
      
    • Add nitrating mixture (

      
      ) dropwise over 30 mins. Maintain T < 10 °C.
      
    • Stir for 2 hours at ambient temperature.

    • Pour onto crushed ice. The yellow precipitate is 2-amino-6-nitrobenzothiazole .

    • Neutralize with

      
       to pH 8–9 to ensure the free base is obtained (critical for crystallization).
      
    • Yield: ~70–80%. Mp: 248–250 °C.

3.2 Optimized Crystallization Protocol (The "Gradient" Method)
  • Objective: Grow X-ray quality single crystals of a low-solubility compound.

  • Solvent System: DMSO (Good solvent) / Methanol (Poor solvent).

  • Steps:

    • Dissolve 20 mg of the nitro-benzothiazole in 2 mL of warm DMSO.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow vial (Vial A).

    • Place Vial A open inside a larger jar (Jar B) containing 10 mL of Methanol.

    • Seal Jar B.

    • Mechanism: Methanol vapor slowly diffuses into the DMSO solution, gradually increasing supersaturation without shock-precipitation.

    • Timeline: Yellow prisms appear within 5–7 days.

3.3 Data Collection & Refinement
  • Instrument: Single Crystal X-Ray Diffractometer (Mo K

    
    , 
    
    
    
    Å).[1]
  • Temperature: 100 K (Essential to reduce thermal motion of the nitro group).

  • Refinement: Solve using Direct Methods (SHELXT) and refine using Full-matrix least-squares (SHELXL).

  • Validation: Check for disorder in the nitro group (rotational disorder is common). If ellipsoids are elongated, model over two positions.

Part 4: Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation and property prediction.

G Synthesis Synthesis (Nitration of 2-aminobenzothiazole) Purification Purification (Neutralization & Washing) Synthesis->Purification Crystallization Crystallization (DMSO/MeOH Vapor Diffusion) Purification->Crystallization High Purity Req. XRD X-Ray Diffraction (Mo Kα, 100 K) Crystallization->XRD Single Crystal StructureSol Structure Solution (Space Group P21/c) XRD->StructureSol Analysis Interaction Analysis (H-Bonds, π-Stacking, Nitro Twist) StructureSol->Analysis Analysis->Crystallization Optimization Outcome Performance Prediction (Stability, Docking Affinity) Analysis->Outcome Correlation

Caption: Integrated workflow for the synthesis, crystallization, and structural validation of nitro-benzothiazoles.

References
  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. National Institutes of Health (PMC). Available at: [Link]

  • 6-Nitro-1,3-benzothiazole-2(3H)-thione: Crystal structure and interactions. National Institutes of Health (PMC). Available at: [Link]

  • Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. MDPI Crystals. Available at: [Link][2][3][4][5][6]

  • Crystal structure of C-2-benzothiazole-N-methylnitrone. National Institutes of Health (PMC). Available at: [Link]

Sources

Definitive Spectroscopic Identification of the 6-Nitro Regioisomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic identification of 6-nitro regioisomer Content Type: Publish Comparison Guides

Core Directive: The Regioisomer Challenge

In the synthesis of nitro-substituted benzo-fused heterocycles—particularly indoles, indazoles, and quinolines —electrophilic aromatic substitution often yields a mixture of regioisomers. Distinguishing the 6-nitro isomer from the thermodynamically favored 5-nitro or kinetically accessible 4-nitro isomers is a critical quality gate in drug development.

This guide moves beyond basic spectral assignment, providing a self-validating spectroscopic workflow to unambiguously identify the 6-nitro regioisomer. We focus on the indole scaffold as the primary case study, but the principles of spin-system analysis (AMX patterns) and Nuclear Overhauser Effect (NOE) topology apply universally to similar fused ring systems.

Comparative Analysis: 6-Nitro vs. 5-Nitro Isomers[1][2]

The structural differentiation relies on the topology of the proton spin system on the benzenoid ring. While both isomers present an AMX spin system (three non-equivalent protons), the coupling connectivity relative to the pyrrole ring (H-3) provides the definitive proof.

1H NMR Logic & Coupling Constants

The most robust distinction lies in the multiplicity of the proton spatially proximal to H-3 (the proton on the five-membered ring).

Feature6-Nitro Isomer (Target)5-Nitro Isomer (Alternative)** mechanistic Reason**
H-4 Multiplicity Doublet (

Hz)
Doublet (

Hz) ("Singlet-like")
In 6-nitro, H-4 has an ortho neighbor (H-5). In 5-nitro, H-4 has only a meta neighbor (H-6).
H-4 Chemical Shift

7.9 – 8.1 ppm

8.5 – 8.7 ppm
In 5-nitro, H-4 is ortho to the electron-withdrawing NO₂ group and peri to H-3, causing extreme deshielding.
H-7 Multiplicity Doublet (

Hz) ("Singlet-like")
Doublet (

Hz)
In 6-nitro, H-7 is isolated (meta to H-5). In 5-nitro, H-7 has an ortho neighbor (H-6).
NOE Correlation H-3

H-4 (Doublet)
H-3

H-4 (Singlet)
The definitive spatial check. H-3 always correlates to H-4, but the splitting of H-4 reveals the substitution pattern.
UV-Vis Profile Two Maxima (300–400 nm)Single Broad Peak (300–400 nm)Distinct electronic transition dipole moments due to nitro conjugation pathways [1].
The "H-4 Diagnostic" Rule
  • If the proton showing NOE to H-3 is a large doublet (

    
     Hz):  You have the 6-nitro  isomer.
    
  • If the proton showing NOE to H-3 is a fine doublet (

    
     Hz):  You have the 5-nitro  isomer.
    

Visualized Workflow: Decision Logic

The following diagram outlines the logical flow for assigning the regioisomer using standard 1D and 2D NMR experiments.

NitroIsomerID Start Crude Nitration Product Step1 1. Acquire 1H NMR (DMSO-d6) Start->Step1 Step2 2. Identify H-3 Signal (Triplet/Multiplet ~6.6 ppm) Step1->Step2 Step3 3. Run 1D Selective NOESY (Irradiate H-3) Step2->Step3 Decision Analyze NOE Response at Aromatic Region (7.5-9.0 ppm) Step3->Decision Result6 NOE to Large Doublet (J ~9 Hz) CONFIRMED: 6-Nitro Isomer Decision->Result6 H-4 is ortho-coupled Result5 NOE to Narrow Doublet (J ~2 Hz) CONFIRMED: 5-Nitro Isomer Decision->Result5 H-4 is meta-coupled

Figure 1: Logical decision tree for distinguishing 5- and 6-nitroindoles via 1D Selective NOESY.

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure resolution of the fine meta-couplings (


 Hz), proper sample preparation is non-negotiable.
  • Solvent Selection: Use DMSO-d6 (99.9% D). Chloroform-d often causes peak overlapping in nitroindoles due to concentration-dependent stacking. DMSO breaks up aggregates and sharpens exchangeable protons (NH).

  • Concentration: Prepare a solution of 5–10 mg of analyte in 0.6 mL solvent. High concentrations (>20 mg/mL) cause viscosity broadening, obscuring small couplings.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that degrade magnetic field homogeneity (shimming).

1D Selective NOESY Acquisition

This is the "Trustworthiness" step. Do not rely solely on chemical shift prediction tables, which can vary by concentration.

  • Pulse Sequence: selnogp (Bruker) or equivalent (DPFGSE-NOE).

  • Mixing Time: 300–500 ms. (Long enough for buildup, short enough to avoid spin diffusion).

  • Target: Irradiate the H-3 signal (typically

    
     6.5–6.8 ppm).
    
  • Observation: Look for positive enhancement in the aromatic region (

    
     7.5–9.0 ppm).
    
    • Interpretation: The enhanced peak is H-4 . Measure its splitting in the standard 1H spectrum.

UV-Vis Confirmation (Secondary Check)

While less specific than NMR, UV-Vis provides a quick purity check during chromatography.

  • Solvent: Methanol or 2-Propanol (HPLC grade).

  • 6-Nitroindole: Distinctive dual maxima in the 300–400 nm range (e.g., ~305 nm and ~370 nm) [1].

  • 5-Nitroindole: Single broad absorption band centered around 320–330 nm [1].

Data Summary: 6-Nitroindole vs. 5-Nitroindole[1]

Parameter6-Nitroindole5-Nitroindole
H-4 (

)
~7.95 ppm (d,

Hz)
~8.56 ppm (d,

Hz)
H-5 (

)
~7.90 ppm (dd,

Hz)
Substituted (NO₂)
H-6 (

)
Substituted (NO₂)~8.05 ppm (dd,

Hz)
H-7 (

)
~8.35 ppm (d,

Hz)
~7.55 ppm (d,

Hz)
H-3 (

)
~6.65 ppm~6.75 ppm
Key NOE H-3

d (H-4)
H-3

s (H-4)

Note: Chemical shifts are approximate (


 ppm) in DMSO-d6 and depend on concentration/temperature. Coupling constants (

) are structurally invariant.

References

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Phys. Chem. Au 2024. Link

  • Regioselective synthesis of 6-nitroindole derivatives. Org. Biomol. Chem. 2016. Link

  • Spectroscopic Data of 6-Nitroindole. NIST Chemistry WebBook. Link

  • NMR Chemical Shift Assignments of Nitroindoles. ChemicalBook Spectral Database. Link

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